N-Acetyl-S-propyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162602 | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-54-1 | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propylmercapturic acid chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, Metabolism, and Analysis of a Key Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylmercapturic acid, chemically known as N-acetyl-S-propyl-L-cysteine, is a metabolite of significant interest in the fields of toxicology, pharmacology, and clinical diagnostics. As a member of the mercapturic acid class of compounds, it represents a key endpoint in the detoxification pathway of various xenobiotics, most notably propyl halides and related compounds. The presence and concentration of propylmercapturic acid in biological fluids, primarily urine, serve as a reliable biomarker for assessing exposure to these potentially harmful substances. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to propylmercapturic acid, intended to support researchers, scientists, and professionals in drug development and occupational health.
Chemical Structure and Identification
Propylmercapturic acid is the N-acetylated S-conjugate of propylcysteine. Its formation is a result of the mercapturic acid pathway, a critical phase II detoxification route in mammals.
Chemical Name: this compound
Synonyms: Propylmercapturic Acid, (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid
Table 1: Chemical Identifiers for Propylmercapturic Acid
| Identifier | Value |
| IUPAC Name | (2R)-2-acetamido-3-(propylsulfanyl)propanoic acid |
| CAS Number | 14402-54-1 |
| PubChem CID | 3084195 |
| Molecular Formula | C₈H₁₅NO₃S |
| SMILES | CCCSC--INVALID-LINK--NC(=O)C |
| InChI | InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
| InChIKey | PSOKBYBSKZWNMI-ZETCQYMHSA-N |
Physicochemical Properties
The physicochemical properties of propylmercapturic acid are essential for developing analytical methods for its detection and for understanding its pharmacokinetic profile.
Table 2: Physicochemical Properties of Propylmercapturic Acid
| Property | Value | Source |
| Molecular Weight | 205.28 g/mol | [1] |
| Melting Point | 88-90 °C | [2] |
| Boiling Point | 435.5 °C at 760 mmHg | [2] |
| Water Solubility | Soluble | [3] |
| pKa (strongest acidic) | Not explicitly found | |
| pKa (strongest basic) | Not explicitly found | |
| LogP | 0.7 | [1] |
Metabolic Pathway
Propylmercapturic acid is not an endogenous compound but rather a metabolic product of exposure to electrophilic substances containing a propyl group, such as 1-bromopropane. The formation of propylmercapturic acid is a multi-step enzymatic process primarily occurring in the liver and kidneys.
The metabolic cascade begins with the conjugation of the electrophilic propyl-containing compound with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting S-propylglutathione conjugate is then sequentially metabolized by peptidases to yield S-propyl-L-cysteine. Finally, S-propyl-L-cysteine undergoes N-acetylation, catalyzed by N-acetyltransferases, to form the terminal metabolite, this compound (propylmercapturic acid), which is then excreted in the urine.
Experimental Protocols
Synthesis of this compound (Propylmercapturic Acid)
A common synthetic route to this compound involves the S-alkylation of N-acetyl-L-cysteine with a propyl halide.
Materials:
-
N-acetyl-L-cysteine
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-acetyl-L-cysteine in a solution of sodium hydroxide in ethanol to form the sodium thiolate salt.
-
Add 1-bromopropane to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Analysis of Propylmercapturic Acid in Urine by HPLC-MS/MS
This method provides a sensitive and specific means for the quantification of propylmercapturic acid in biological samples.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To an aliquot of the urine sample, add an internal standard (e.g., a stable isotope-labeled version of propylmercapturic acid).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the urine sample, wash with water to remove interferences, and elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for propylmercapturic acid and its internal standard.
Signaling Pathways and Biological Activity
Currently, there is limited direct evidence to suggest that propylmercapturic acid itself plays a significant role in specific cellular signaling pathways. Its primary biological relevance lies in its role as a stable, excretable end-product of a detoxification process. The formation of mercapturic acids is a clear indication that the body has been exposed to an electrophilic xenobiotic and has mounted a protective response via the glutathione conjugation system.
The parent compound, N-acetyl-L-cysteine (NAC), of which propylmercapturic acid is a derivative, is a well-known antioxidant and has been shown to modulate various signaling pathways, often through its ability to replenish intracellular glutathione levels and directly scavenge reactive oxygen species. NAC has been reported to influence pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. However, it is important to note that these effects are attributed to NAC and not directly to its S-conjugated metabolites like propylmercapturic acid. The biological activity of propylmercapturic acid is therefore considered to be minimal, with its main significance being a biomarker of exposure.[4][5]
Conclusion
Propylmercapturic acid is a crucial metabolite for monitoring human exposure to propyl-containing xenobiotics. Its well-defined chemical structure and metabolic pathway make it an ideal biomarker for use in occupational and environmental health studies. The analytical methods for its detection are robust and sensitive, allowing for accurate quantification in biological matrices. While its direct biological activity and involvement in signaling pathways appear to be limited, its formation is intrinsically linked to the vital glutathione-dependent detoxification system. Further research may yet uncover more subtle biological roles for this and other mercapturic acids, but its current standing as a key biomarker of exposure is firmly established.
References
- 1. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypropylmercapturic acid: a biologic marker of exposure to allylic and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of N-Acetyl-S-propyl-L-cysteine from 1-Bromopropane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromopropane (1-BP) is an organic solvent utilized in a variety of industrial applications. Occupational exposure to 1-BP is a significant health concern, necessitating a thorough understanding of its metabolism and detoxification pathways. The primary mechanism for the detoxification of 1-BP involves its biotransformation to N-Acetyl-S-propyl-L-cysteine, a mercapturic acid derivative that is subsequently excreted in the urine. This metabolite serves as a critical biomarker for assessing exposure to 1-BP.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic processes, quantitative data from human and animal studies, and detailed experimental protocols relevant to the formation of this compound from 1-bromopropane.
The Mercapturic Acid Pathway: The Core Mechanism
The formation of this compound from 1-bromopropane is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide range of xenobiotics.[4][5] The key steps are outlined below:
-
Step 1: Glutathione Conjugation: The initial and rate-limiting step involves the conjugation of 1-bromopropane with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[6][7][8] The nucleophilic thiol group of GSH attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming S-propyl-glutathione.[6]
-
Step 2: Sequential Cleavage: The S-propyl-glutathione conjugate undergoes sequential enzymatic cleavage. First, γ-glutamyltransferase removes the glutamyl residue, followed by the removal of the glycine residue by a dipeptidase. This results in the formation of S-propyl-L-cysteine.[4][5]
-
Step 3: N-Acetylation: In the final step, the S-propyl-L-cysteine intermediate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), utilizing acetyl-CoA as the acetyl group donor. This reaction yields the final, water-soluble, and readily excretable metabolite, this compound.[4][5]
Visualization of the Metabolic Pathway
The following diagram illustrates the enzymatic cascade responsible for the conversion of 1-bromopropane to this compound.
Caption: Metabolic pathway of 1-bromopropane to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key human and animal studies on the formation of this compound following exposure to 1-bromopropane.
Table 1: Human Exposure Studies
| Study | Exposure Group | 1-BP TWA (ppm) (Geometric Mean) | Urinary this compound (Geometric Mean) |
| Hanley et al. (2009)[3] | Sprayers | 92.4 | 195 mg/g creatinine |
| Non-sprayers | 10.5 | 42.9 mg/g creatinine | |
| Hanley et al. (2010)[2] | Workers near degreasers | 2.6 | 1.3 µg/mL |
| Workers remote from degreasers | 0.31 | 0.12 µg/mL |
Table 2: Animal Inhalation Studies (Rats)
| Study | Exposure Group (ppm 1-BP) | Duration | Urinary this compound (nmol/mg creatinine) |
| Valentine et al. (2007)[9][10] | 0 (Control) | 2 weeks | Not detected |
| 50 | 2 weeks | ~1000 | |
| 200 | 2 weeks | ~4000 | |
| 800 | 2 weeks | ~12000 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound formation.
Quantification of this compound in Urine by HPLC-MS/MS
This protocol is adapted from the method described by Cheever et al. (2009).[11]
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Urine samples
-
This compound analytical standard
-
[d7]-N-Acetyl-S-propyl-L-cysteine (internal standard)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) C18 columns
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Aqua 3 µm C18 300A column (or equivalent)
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Precondition the C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.
-
Thaw frozen urine samples to room temperature and vortex.
-
To 1 mL of urine, add the internal standard ([d7]-N-Acetyl-S-propyl-L-cysteine).
-
Load the urine sample onto the preconditioned SPE column.
-
Wash the column with 3 mL of 40% methanol in water.
-
Elute the analyte with 2 mL of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Column: Aqua 3 µm C18 300A (150 x 2.0 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
This compound: m/z 204 -> [fragment ion]
-
[d7]-N-Acetyl-S-propyl-L-cysteine: m/z 211 -> [fragment ion]
-
-
-
Quantification:
-
Construct a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
In Vitro Glutathione S-Transferase (GST) Activity Assay
This is a general protocol that can be adapted to assess the conjugation of 1-bromopropane with glutathione.
Objective: To determine the in vitro activity of GST in the presence of 1-bromopropane.
Materials:
-
Purified GST enzyme or liver cytosol preparation
-
1-Bromopropane
-
Reduced Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare a reaction mixture containing:
-
Phosphate buffer
-
GSH (final concentration, e.g., 1-5 mM)
-
GST enzyme preparation
-
-
Prepare a blank reaction without the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 1-bromopropane (dissolved in a suitable solvent like ethanol at a low final concentration to avoid enzyme inhibition) to the reaction mixture.
-
The final concentration of 1-bromopropane should be varied to determine kinetic parameters.
-
-
Measurement:
-
The direct measurement of S-propyl-glutathione formation can be challenging without labeled substrates. An indirect method could involve measuring the depletion of GSH over time using a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a colored product measured at 412 nm.
-
-
Calculation of Activity:
-
Calculate the rate of GSH depletion.
-
Enzyme activity can be expressed as nmol of GSH conjugated per minute per mg of protein.
-
Synthesis of this compound Standard
This protocol is a general method adapted for the synthesis of the analytical standard.
Objective: To synthesize this compound for use as a reference standard in analytical methods.
Materials:
-
N-Acetyl-L-cysteine
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Phosphoric acid (H3PO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction:
-
Dissolve N-Acetyl-L-cysteine in an aqueous solution of NaOH (e.g., 2N) in a round-bottom flask.
-
Add 1-bromopropane dissolved in ethanol to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH ~3 with HCl or H3PO4.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a biomonitoring study of 1-bromopropane exposure.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Bromopropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Globin s-propyl cysteine and urinary N-acetyl-S-propylcysteine as internal biomarkers of 1-bromopropane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of N-Acetyl-S-propyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-S-propyl-L-cysteine, a compound of interest for various research and pharmaceutical applications. This document details the plausible synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and visual representations of the workflows.
Introduction
This compound, also known as propylmercapturic acid, belongs to the class of N-acyl-L-amino acids. It is a derivative of the amino acid L-cysteine, characterized by the presence of an N-acetyl group and an S-propyl group. This compound is a known metabolite of exposure to 1-bromopropane and is utilized as a biomarker for monitoring such exposures. Its synthesis is of interest for the preparation of analytical standards and for further toxicological and pharmacological research.
Synthetic Pathways
The synthesis of this compound can be approached through two primary retrosynthetic routes, both commencing from the readily available amino acid L-cysteine.
Route A: S-Propylation followed by N-Acetylation
This pathway involves the initial introduction of the propyl group onto the sulfur atom of L-cysteine, followed by the acetylation of the amino group.
Route B: N-Acetylation followed by S-Propylation
Alternatively, the synthesis can be initiated by the acetylation of the amino group of L-cysteine to form N-acetylcysteine (NAC), which is then followed by the S-propylation of the thiol group.
Below is a logical workflow illustrating these two synthetic strategies.
Caption: Plausible synthetic routes for this compound.
Experimental Protocols
Route A: S-Propylation of L-Cysteine followed by N-Acetylation
Step 1: Synthesis of S-Propyl-L-cysteine
This procedure is adapted from methods for the S-alkylation of cysteine.
-
Materials:
-
L-cysteine
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Add 1-bromopropane dropwise to the stirred solution while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude S-propyl-L-cysteine.
-
Filter the precipitate, wash with cold water, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Step 2: N-Acetylation of S-Propyl-L-cysteine
This procedure is based on standard N-acetylation methods for amino acids.
-
Materials:
-
S-Propyl-L-cysteine
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend S-propyl-L-cysteine in water containing sodium acetate.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with vigorous stirring.
-
Continue stirring at room temperature for several hours.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, may precipitate upon acidification or require extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified as described in the purification section.
-
Route B: N-Acetylation of L-Cysteine followed by S-Propylation
Step 1: Synthesis of N-Acetyl-L-cysteine (NAC)
A standard and widely used procedure for the synthesis of NAC.[2]
-
Materials:
-
L-cysteine hydrochloride monohydrate
-
Acetic anhydride
-
Sodium acetate trihydrate
-
Aqueous tetrahydrofuran (THF)
-
-
Procedure:
-
Stir a suspension of L-cysteine hydrochloride monohydrate in aqueous THF under a nitrogen atmosphere.
-
Add sodium acetate trihydrate and stir at room temperature to neutralize the hydrochloride salt.
-
Cool the resulting suspension and add acetic anhydride dropwise.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
The crude NAC can be isolated by filtration and purified by recrystallization.
-
Step 2: S-Propylation of N-Acetyl-L-cysteine
-
Materials:
-
N-Acetyl-L-cysteine (NAC)
-
1-Bromopropane
-
A suitable base (e.g., sodium hydroxide or sodium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
Dissolve N-acetyl-L-cysteine in the chosen solvent and add the base.
-
Add 1-bromopropane to the solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up by acidification and extraction.
-
The crude this compound is then purified.
-
Purification Strategies
The final product, this compound, requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of the following techniques is typically employed.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the product and impurities. A mixture of solvents, such as ethanol/water or acetone/diethyl ether, may be effective.[2]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be utilized. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) would be developed to separate the target compound from impurities.
-
Solvent Extraction: This technique is useful for separating the product from water-soluble or water-insoluble impurities based on its partitioning between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): For purification of small quantities or for sample preparation for analysis, C18 SPE cartridges can be used. The sample is loaded, washed with a polar solvent mixture (e.g., 40% methanol in water), and the product is then eluted with a less polar solvent like acetone.
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize key quantitative data for the starting materials and the target compound. It is important to note that specific yield and melting point data for the multi-step synthesis of this compound are not explicitly detailed in the surveyed literature and would need to be determined experimentally.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| L-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline solid |
| N-Acetyl-L-cysteine | C₅H₉NO₃S | 163.20 | White crystalline powder |
| 1-Bromopropane | C₃H₇Br | 122.99 | Colorless liquid |
| This compound | C₈H₁₅NO₃S | 205.27 | Expected to be a solid |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the propyl group protons (CH₃, CH₂, CH₂S), and the cysteine backbone protons (α-CH, β-CH₂). |
| ¹³C NMR | Resonances for the carbonyl carbons (acid and amide), the carbons of the propyl group, and the carbons of the cysteine backbone. |
| Mass Spec (ESI-) | A prominent ion at m/z 204 [M-H]⁻. |
Table 3: Reaction Parameters (Illustrative)
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Acetylation of L-Cysteine | L-Cysteine, Acetic Anhydride | aq. THF | 0 to RT | 2-4 | >90 (typical)[3] |
| S-Propylation of NAC | NAC, 1-Bromopropane | Ethanol/Water | RT to 50 | 4-8 | To be determined |
Conclusion
This technical guide outlines the fundamental principles and plausible methodologies for the chemical synthesis and purification of this compound. By leveraging established protocols for S-alkylation and N-acetylation of cysteine derivatives, researchers can devise a robust synthetic strategy. The provided workflows and data tables serve as a valuable resource for the preparation of this important metabolite for analytical and research purposes. Further experimental optimization and detailed characterization will be necessary to establish a definitive and high-yielding synthetic procedure.
References
Physical and chemical properties of N-Acetyl-S-propyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-S-propyl-L-cysteine is a derivative of the widely studied N-acetylcysteine (NAC). While it is most notably recognized as a biomarker for exposure to the industrial solvent 1-bromopropane, its structural similarity to NAC suggests potential applications in areas where NAC has shown promise, including roles as an antioxidant and a precursor to glutathione. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with inferred biological activities based on the well-documented characteristics of N-acetylcysteine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its core structure consists of the amino acid L-cysteine, which is N-acetylated at the amino group and S-alkylated with a propyl group at the thiol position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₃S | [2] |
| Molecular Weight | 205.27 g/mol | [2] |
| CAS Number | 14402-54-1 | [2] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 88-90 °C | |
| Boiling Point | 435.5 °C at 760 mmHg | |
| Density | 1.169 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage | 2-8°C, under inert atmosphere | [1] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A definitive, detailed synthesis protocol for this compound is not widely published. However, a standard method for the S-alkylation of N-acetylcysteine can be adapted. The following is a representative protocol based on general chemical principles for the synthesis of similar N-acetyl-S-alkyl-L-cysteine derivatives.
Materials:
-
N-acetyl-L-cysteine (NAC)
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or a similar polar solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolution of NAC: Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.
-
Deprotonation: Slowly add a solution of sodium hydroxide in ethanol to the NAC solution with stirring. This will deprotonate the thiol group, forming the thiolate anion, which is a more potent nucleophile. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.
-
Alkylation: Add 1-bromopropane to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction between the thiolate and the alkyl halide.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to protonate the carboxylic acid.
-
Extraction: The product is extracted from the aqueous solution using an organic solvent such as ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Purification of this compound (Representative Protocol)
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
If recrystallization is not effective, the crude product can be purified by silica gel column chromatography.
-
A suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures) would be used to separate the product from impurities.
HPLC-MS Analysis of this compound
An established method for the quantification of this compound in urine involves High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3]
Instrumentation:
-
Liquid Chromatograph (LC)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
Chromatographic Conditions (based on published methods):
-
Column: C18 reverse-phase column (e.g., Aqua 3 µm C18 150 x 4.6 mm).[3]
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode.[3]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound, the deprotonated molecule [M-H]⁻ at m/z 204.07 would be a target for monitoring.[3]
Spectral Data (Predicted)
Table 2: Predicted NMR and IR Spectral Data for this compound
| Spectral Data | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Assignment |
| ¹H NMR | ~0.9 ppm (triplet, 3H) | -CH₃ (propyl group) |
| ~1.6 ppm (sextet, 2H) | -CH₂- (middle of propyl group) | |
| ~2.0 ppm (singlet, 3H) | -C(O)CH₃ (acetyl group) | |
| ~2.5 ppm (triplet, 2H) | S-CH₂- (propyl group) | |
| ~3.0 ppm (multiplet, 2H) | β-CH₂ (cysteine backbone) | |
| ~4.5 ppm (multiplet, 1H) | α-CH (cysteine backbone) | |
| ~8.0 ppm (doublet, 1H) | -NH- (amide) | |
| ~10-12 ppm (broad singlet, 1H) | -COOH (carboxylic acid) | |
| ¹³C NMR | ~13 ppm | -CH₃ (propyl group) |
| ~23 ppm | -C(O)CH₃ (acetyl group) | |
| ~23 ppm | -CH₂- (middle of propyl group) | |
| ~34 ppm | S-CH₂- (propyl group) | |
| ~35 ppm | β-CH₂ (cysteine backbone) | |
| ~53 ppm | α-CH (cysteine backbone) | |
| ~170 ppm | -C=O (amide) | |
| ~173 ppm | -C=O (carboxylic acid) | |
| Mass Spec (ESI-) | m/z 204.07 | [M-H]⁻ |
| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| ~3200-3400 cm⁻¹ | N-H stretch (amide) | |
| ~2800-3000 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1700-1725 cm⁻¹ | C=O stretch (carboxylic acid) | |
| ~1640-1680 cm⁻¹ | C=O stretch (amide I) | |
| ~1520-1570 cm⁻¹ | N-H bend (amide II) |
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways of this compound is scarce. However, its close structural relationship to N-acetylcysteine (NAC) allows for informed predictions of its likely biological roles. NAC is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[4] It is plausible that this compound shares these fundamental properties.
Antioxidant Activity and Glutathione Precursor
This compound is expected to act as a precursor to L-cysteine, thereby supporting the synthesis of glutathione.[4][5][6][7] The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, this compound can help replenish intracellular GSH levels, which is crucial for protecting cells from oxidative damage.[8][9]
The proposed mechanism involves the deacetylation of this compound to S-propyl-L-cysteine, followed by further metabolism that can release cysteine. This cysteine can then be incorporated into glutathione.
Caption: Proposed pathway for this compound as a glutathione precursor.
Potential Signaling Pathway Involvement
Based on the known actions of NAC, this compound may influence several signaling pathways, primarily through its ability to modulate the cellular redox state.
-
NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which leads to the transcription of pro-inflammatory cytokines. By reducing oxidative stress, this compound may inhibit the activation of NF-κB.[10]
Caption: Potential inhibition of the NF-κB pathway by this compound.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are also sensitive to redox changes and are often activated by oxidative stress. NAC has been shown to modulate these pathways, and it is conceivable that this compound could have similar effects.[11]
Conclusion
This compound is a molecule of interest primarily due to its role as a biomarker. However, its structural similarity to N-acetylcysteine suggests a broader potential for biological activity, particularly as an antioxidant and glutathione precursor. This guide provides a summary of its known physical and chemical properties and outlines potential experimental approaches and biological functions. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound, distinguishing it from its more well-known parent compound. The information and protocols provided herein are intended to serve as a starting point for such investigations.
References
- 1. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H15NO3S | CID 3084195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamaya.net [alamaya.net]
- 6. molecularprovisions.com [molecularprovisions.com]
- 7. N-acetyl cysteine as a glutathione precursor for schizophrenia--a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N-acetyl-l-cysteine on chronic heat stress-induced oxidative stress and inflammation in the ovaries of growing pullets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
N-Acetyl-S-propyl-L-cysteine: A Biomarker of Occupational Exposure to 1-Bromopropane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a metabolite of the industrial solvent 1-bromopropane (1-BP) and serves as a key biomarker for assessing occupational exposure.[1][2][3][4] 1-Bromopropane is utilized in a variety of applications, including adhesives, aerosol products, and as a cleaning solvent, often as a replacement for ozone-depleting substances.[1][3][5] However, concerns regarding its potential neurotoxicity and reproductive health effects have necessitated reliable methods for monitoring worker exposure.[3][4][5] AcPrCys, a mercapturic acid conjugate excreted in urine, has been identified as a sensitive and specific biomarker for quantifying 1-BP exposure levels.[1][4] This technical guide provides a comprehensive overview of AcPrCys as a biomarker, including its metabolic formation, detailed analytical protocols for its quantification, and a summary of key quantitative data from occupational exposure studies.
Metabolic Pathway of 1-Bromopropane to this compound
The metabolism of 1-bromopropane is a complex process involving several pathways, including oxidation via cytochrome P450 (CYP2E1) and conjugation with glutathione.[1][6] The formation of AcPrCys is a result of the glutathione conjugation pathway.[1] Initially, 1-bromopropane conjugates with glutathione to form S-n-propyl-glutathione. This intermediate is then cleaved to S-n-propyl-L-cysteine, which is subsequently acetylated to form this compound, the final mercapturic acid metabolite that is excreted in the urine.[1]
Metabolic conversion of 1-Bromopropane to this compound.
Quantitative Data from Occupational Exposure Studies
Urinary concentrations of AcPrCys have been shown to correlate significantly with the time-weighted average (TWA) air concentrations of 1-BP in workplace settings.[1][3][5] The following tables summarize quantitative data from studies of workers exposed to 1-BP in different industrial applications.
Table 1: Exposure to 1-BP in Foam Cushion Spray Adhesives
| Worker Group | Geometric Mean 1-BP TWA (ppm) | Urinary AcPrCys (Creatinine Adjusted) |
| Sprayers | 92.4 | Significantly higher than non-sprayers |
| Non-sprayers | 10.5 | Significantly lower than sprayers |
Data from a study of 30 workers at two factories. Associations of AcPrCys concentrations with 1-BP TWA exposure were statistically significant for both sprayers (P < 0.05) and non-sprayers (P < 0.01).[1][3]
Table 2: Exposure to 1-BP from Vapor Degreasing and Adhesive Manufacturing
| Worker Group | Geometric Mean 1-BP TWA (ppm) | 48-h Geometric Mean Urinary Br⁻ | 48-h Geometric Mean Urinary AcPrCys |
| Near Degreasers | 2.6 | 8.9 | 1.3 |
| Remote from Degreasers | 0.31 | 3.7 | 0.12 |
This study demonstrates that urinary AcPrCys is a useful biomarker even at low exposure levels. Associations of AcPrCys concentrations with 1-BP TWA were statistically significant for workers near degreasers (p < 0.01).[4]
Experimental Protocols for AcPrCys Quantification
The quantification of AcPrCys in urine is typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1][2] The following protocol is a synthesis of methodologies reported in the literature.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate AcPrCys from the urine matrix.
-
Procedure:
-
Adjust urine samples to pH 3.[1]
-
Apply the acidified urine to a preconditioned C18 SPE column.[2]
-
Wash the column with a solution of 40% methanol and 60% water.[2]
-
Elute the analyte with acetone.[2]
-
Dry the eluate under a stream of nitrogen.[1]
-
Reconstitute the dried eluate in methanol for HPLC-MS analysis.[1]
-
2. Analytical Method: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)
-
Objective: To separate and quantify AcPrCys.
-
Instrumentation:
-
Liquid chromatograph (LC) system.
-
Mass spectrometer (MS) with an electrospray ionization (ESI) source.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
3. Method Validation Parameters
-
Limit of Detection (LOD): Approximately 0.01 µg/ml of AcPrCys in urine.[2]
-
Limit of Quantitation (LOQ): 0.03 µg/ml.[1]
-
Recovery: Spiked sample mean recovery is typically between 96% and 103%.[1][2]
-
Internal Standard: Deuterated AcPrCys ([d₇]-AcPrCys) is used as an internal standard to ensure accuracy.[2]
References
- 1. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of N-Acetyl-S-propyl-L-cysteine as a Key Metabolite of 1-Bromopropane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical quantification of N-Acetyl-S-propyl-L-cysteine (AcPrCys). AcPrCys has been identified as a major urinary metabolite of the industrial solvent 1-bromopropane (1-BP), making it a critical biomarker for assessing occupational and environmental exposure. This document details the metabolic journey of 1-BP through the mercapturic acid pathway, from its initial conjugation with glutathione to its eventual excretion as AcPrCys. Detailed experimental protocols for the quantification of this metabolite in urine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are provided, alongside a compilation of quantitative data from various exposure studies. Furthermore, this guide explores the broader biological implications of N-acetylcysteine (NAC) derivatives, delving into their influence on key cellular signaling pathways. This paper aims to serve as a valuable resource for professionals in toxicology, drug development, and occupational health, providing the foundational knowledge and practical methodologies for the study of AcPrCys.
Introduction
This compound (AcPrCys), also known as n-propylmercapturic acid, is a pivotal metabolite in the biotransformation of 1-bromopropane (1-BP).[1] 1-BP is an organic solvent used in a variety of industrial applications, including as a cleaning agent, an adhesive, and in the production of pharmaceuticals and agricultural products.[1][2] Concerns over its potential neurotoxicity and reproductive effects have necessitated the development of reliable methods for monitoring human exposure.[3][4] The identification of AcPrCys as the primary urinary metabolite of 1-BP has established it as a crucial biomarker for assessing exposure levels in occupational settings.[1][4] This guide provides a detailed exploration of the metabolic processes that lead to the formation of AcPrCys, the analytical techniques for its quantification, and the broader context of N-acetylcysteine's role in cellular pathways.
The Metabolic Pathway: From 1-Bromopropane to this compound
The biotransformation of 1-bromopropane into this compound is a multi-step enzymatic process known as the mercapturic acid pathway. This pathway is a major route for the detoxification of a wide range of xenobiotics.[1][2] The process begins with the conjugation of the electrophilic 1-bromopropane with the endogenous antioxidant glutathione (GSH).[5][6] This initial reaction is catalyzed by Glutathione S-transferases (GSTs).[1][7] The resulting S-propyl-glutathione conjugate is then sequentially metabolized by two enzymes primarily located on the cell surface: γ-glutamyltransferase (GGT) and dipeptidases.[1][8] GGT removes the glutamate residue, and dipeptidases cleave the glycine residue, yielding S-propyl-L-cysteine.[1][7] In the final step, the S-propyl-L-cysteine conjugate is N-acetylated by the enzyme N-acetyltransferase (NAT) in the cytoplasm to form the water-soluble and readily excretable this compound.[1][7]
Quantitative Analysis of this compound in Urine
The quantification of AcPrCys in urine is a reliable method for biological monitoring of 1-BP exposure.[9][10] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and sensitive analytical technique employed for this purpose.[1][10]
Experimental Protocol: HPLC-MS Quantification
The following protocol is a synthesis of methodologies reported in the literature for the analysis of AcPrCys in human urine.[1][10]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Column Conditioning: A C18 SPE column is preconditioned sequentially with methanol and then with water.[1]
-
Sample Loading: A urine sample (typically 1-2 mL) is loaded onto the conditioned SPE column.[9]
-
Washing: The column is washed with a 40% methanol in water solution to remove interfering substances.[1][10]
-
Elution: The target analyte, AcPrCys, is eluted from the column with acetone.[1][10]
-
Evaporation and Reconstitution: The acetone eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for HPLC-MS analysis.
3.1.2. HPLC-MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is utilized.[1][10]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the specific mass-to-charge ratios (m/z) of AcPrCys and its internal standard.[1][10]
-
Ions Monitored: For AcPrCys, the [M-H]⁻ ion at m/z 204 is monitored. A deuterated internal standard, such as [d₇]-AcPrCys, is monitored at m/z 211.[1][10]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the analysis of AcPrCys in urine.
Table 1: Analytical Method Validation Data
| Parameter | Value | Reference |
| Recovery | 96 - 103% | [1][10] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1][10] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1][10] |
Table 2: Urinary Concentrations of this compound in Exposed Workers
| Exposure Group | 1-BP Air Concentration (ppm, GM) | Urinary AcPrCys (GM) | Reference |
| Sprayers | 92.4 | Higher levels observed | [4][11] |
| Non-Sprayers | 10.5 | Lower levels observed | [4][11] |
| Workers near Vapor Degreasers | 2.6 | 1.3 (units not specified) | [3] |
| Workers remote from Vapor Degreasers | 0.31 | 0.12 (units not specified) | [3] |
GM: Geometric Mean
Biological Effects and Signaling Pathways of N-Acetylcysteine (NAC)
While AcPrCys itself is primarily a detoxification product, its core structure is based on N-acetylcysteine (NAC). NAC is a well-studied compound with a wide range of biological activities, primarily stemming from its role as a precursor to the antioxidant glutathione (GSH) and its ability to act as a direct scavenger of reactive oxygen species (ROS).[12][13][14] Understanding the signaling pathways modulated by NAC provides valuable context for the potential downstream effects of exposure to compounds that are metabolized to NAC conjugates.
NAC has been shown to influence several key signaling pathways:
-
NF-κB Pathway: NAC can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. It achieves this by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12]
-
MAPK Pathways: NAC can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are involved in cellular stress responses, apoptosis, and inflammation.
-
mTOR Pathway: Some studies suggest that NAC can stimulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15]
Conclusion
The discovery and characterization of this compound as a major urinary metabolite of 1-bromopropane represents a significant advancement in the field of toxicology and occupational health. The detailed understanding of its metabolic formation via the mercapturic acid pathway, coupled with robust analytical methods for its quantification, provides a powerful tool for monitoring human exposure to this industrial solvent. For researchers and professionals in drug development, the study of such metabolites offers insights into xenobiotic metabolism and the broader biological activities of N-acetylcysteine derivatives. This technical guide serves as a comprehensive resource, consolidating the current knowledge on AcPrCys and providing the necessary technical details to support further research and application in this critical area.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxic effect of 1-bromopropane and its conjugation with glutathione in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of glutathione conjugation in the hepatotoxicity and immunotoxicity induced by 1-bromopropane in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective [journal.hep.com.cn]
- 9. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of N-acetylcysteine in the prevention of DNA damage and cancer, with special reference to smoking-related end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. [vivo.health.unm.edu]
Methodological & Application
Application Note: Quantification of N-Acetyl-S-propyl-L-cysteine in Human Urine using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a mercapturic acid conjugate and a major urinary metabolite of the industrial solvent 1-bromopropane (1-BP).[1] Due to the neurotoxicity and reproductive toxicity associated with 1-BP exposure, monitoring AcPrCys in urine is a critical tool for assessing occupational and environmental exposure.[1] This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of AcPrCys in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification.
Signaling Pathway and Metabolism
The formation of this compound is a result of the body's detoxification pathway for 1-bromopropane. This metabolic process involves the conjugation of 1-bromopropane with glutathione, which is subsequently metabolized to the final mercapturic acid derivative that is excreted in the urine.
Caption: Metabolic pathway of 1-bromopropane to this compound.
Experimental Protocols
Materials and Reagents
-
This compound (AcPrCys) standard
-
[d₇]-N-Acetyl-S-propyl-L-cysteine ([d₇]-AcPrCys) internal standard
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (Glacial, analytical grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Human urine (blank)
Instrumentation
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation Protocol
-
Urine Sample Collection and Storage: Collect urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or lower.
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
Spiking with Internal Standard: To a 1 mL aliquot of urine, add the internal standard, [d₇]-AcPrCys, to a final concentration of 1 µg/mL.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a 40% methanol/60% water solution to remove interferences.[1]
-
Elute the analyte and internal standard with 4 mL of acetone.[1]
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (85:15 water:methanol with 0.1% acetic acid).
-
HPLC-MS/MS Analysis Protocol
-
HPLC Column: Aqua 3 µm C18, 150 x 2.0 mm.[1]
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Methanol with 0.1% Acetic Acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 15 10.0 95 10.1 15 | 15.0 | 15 |
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) AcPrCys 204.1 144.1 | [d₇]-AcPrCys | 211.1 | 151.1 |
Experimental Workflow
The overall analytical workflow for the quantification of this compound in urine is depicted in the following diagram.
Caption: Experimental workflow for AcPrCys quantification in urine.
Quantitative Data and Method Validation
The analytical method was validated for its performance characteristics. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.03 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery) | 96 - 103%[1] |
| Precision (RSD) | ≤ 6.4%[1] |
Analytical Method Validation Parameters
The relationship and hierarchy of the key validation parameters ensuring a reliable analytical method are illustrated below.
Caption: Key parameters for analytical method validation.
This application note provides a detailed and validated HPLC-MS method for the quantification of this compound in human urine. The method is sensitive, specific, and accurate, making it suitable for biomonitoring studies of 1-bromopropane exposure in occupational and research settings. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures reliable and reproducible results.
References
Application Notes and Protocols: Deuterium-Labeled N-Acetyl-S-propyl-L-cysteine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled N-Acetyl-S-propyl-L-cysteine, specifically N-Acetyl-S-(propyl-d7)-L-cysteine ([d7]-AcPrCys), serves as an effective internal standard for the quantitative analysis of its corresponding unlabeled form, this compound (AcPrCys). AcPrCys is a urinary biomarker used to monitor exposure to the industrial solvent 1-bromopropane (1-BP).[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based methods, as it compensates for variations in sample preparation and instrument response.[2][3] This document provides detailed application notes and protocols for the use of [d7]-AcPrCys in analytical methods.
Principle and Application
Stable isotope dilution analysis using mass spectrometry is a gold-standard analytical technique for quantitative analysis. Deuterium-labeled internal standards, such as [d7]-AcPrCys, are ideal for this purpose because they have nearly identical chemical and physical properties to the analyte of interest (AcPrCys). However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2][3]
The primary application of [d7]-AcPrCys is in the biomonitoring of human exposure to 1-bromopropane, a solvent used in various industrial applications.[1] Exposure to 1-BP can lead to neurological disorders, making monitoring of exposure levels in industrial workers a significant health concern.[1] AcPrCys is a major urinary metabolite of 1-BP, and its quantification provides a measure of the absorbed dose of the solvent.[1]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) of AcPrCys from Urine
This protocol outlines the extraction and purification of AcPrCys from human urine samples prior to LC-MS analysis.
Materials:
-
Human urine samples
-
[d7]-AcPrCys internal standard solution
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water
-
C18 SPE columns
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Take a known volume of the urine supernatant (e.g., 1 mL).
-
Spike the urine sample with a known amount of [d7]-AcPrCys internal standard solution.
-
Precondition a C18 SPE column by washing with methanol followed by deionized water.
-
Load the spiked urine sample onto the preconditioned SPE column.
-
Wash the column with a 40% methanol/60% water solution to remove interfering substances.[1]
-
Elute the analyte and internal standard from the column with acetone.[1]
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
HPLC-MS Method for Quantification of AcPrCys
This protocol describes the instrumental analysis of the prepared samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source[1]
Chromatographic Conditions:
-
HPLC Column: Aqua 3 µm C18 300A or equivalent[1]
-
Mobile Phase: A suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Detection Mode: Selected Ion Monitoring (SIM).[1]
-
Monitored Ions:
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method using [d7]-AcPrCys as an internal standard for the quantification of AcPrCys in human urine.
| Parameter | Value | Reference |
| Fortified Concentration Levels | 0.625 - 10 µg/mL | [1] |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | Approximately 0.01 µg/mL | [1] |
Visualizations
Caption: Workflow for the quantification of AcPrCys using [d7]-AcPrCys.
Logical Relationships in Quantitative Analysis
Caption: Data analysis logic for internal standard-based quantification.
Conclusion
Deuterium-labeled this compound is a reliable and essential internal standard for the accurate quantification of the 1-bromopropane exposure biomarker, AcPrCys, in biological matrices. The provided protocols and data demonstrate a robust and validated method for biomonitoring applications. The use of such stable isotope-labeled standards is highly recommended to ensure the quality and accuracy of analytical results in clinical and research settings.
References
Application Note: Quantitative Analysis of Propylmercapturic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of propylmercapturic acid (PMA), a key biomarker of exposure to n-propyl compounds, in biological matrices such as urine.[1] The methodology utilizes gas chromatography-mass spectrometry (GC-MS) following sample extraction and chemical derivatization. Due to the polar and non-volatile nature of propylmercapturic acid, derivatization is a critical step to enable its analysis by GC-MS.[2] This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, along with illustrative quantitative data.
Introduction
Propylmercapturic acid is a metabolite formed from the conjugation of n-propyl compounds with glutathione, followed by enzymatic degradation in the liver. Its presence and concentration in biological fluids, particularly urine, serve as a reliable indicator of exposure to various industrial and environmental chemicals. Accurate quantification of propylmercapturic acid is crucial for toxicological studies, occupational health monitoring, and in the development of drugs where n-propyl moieties are present. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of mercapturic acids. However, the inherent polarity of these compounds necessitates a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis.[2]
Principle of the Method
The analysis of propylmercapturic acid by GC-MS involves a multi-step process. The analyte is first extracted from the biological matrix, typically urine, using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[3] Subsequently, the polar functional groups (carboxyl and amino groups) of propylmercapturic acid are chemically modified through a derivatization reaction, commonly silylation, to yield a more volatile and thermally stable compound.[2] The derivatized analyte is then separated from other components on a gas chromatography column and detected by a mass spectrometer. The mass spectrometer provides highly specific identification and quantification based on the unique fragmentation pattern of the derivatized propylmercapturic acid.
Experimental Protocols
Sample Preparation (from Urine)
Proper sample preparation is critical to remove interfering substances and concentrate the analyte. A solid-phase extraction (SPE) method using a C18 cartridge is recommended for its efficiency in recovering mercapturic acids from urine.[3]
-
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled propylmercapturic acid)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 SPE Cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Acidify the sample to a pH of approximately 3 with formic acid. Centrifuge to pellet any precipitates.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the propylmercapturic acid with 2 mL of methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization (e.g., acetonitrile).
-
Derivatization
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and amines. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent.
-
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine
-
Heating block
-
-
Procedure:
-
To the dried sample extract, add 50 µL of pyridine and 75 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 75°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical starting parameters for the GC-MS analysis of derivatized propylmercapturic acid. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Quantitative Data
The following table provides representative quantitative data for the GC-MS analysis of a related derivatized mercapturic acid, S-Propylmercaptocysteine. These values are for illustrative purposes and should be experimentally determined for propylmercapturic acid in your specific assay and instrument.[2]
| Analyte | Derivatization | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| S-Propylmercaptocysteine | Silylation | To be determined | To be determined | Illustrative: 5-10 ng/mL | Illustrative: 15-30 ng/mL |
Visualizations
References
Application Notes and Protocols for N-Acetyl-S-propyl-L-cysteine in Human Biomonitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-propyl-L-cysteine (NASPC), also referred to as n-propylmercapturic acid (AcPrCys), is a key biomarker for assessing human exposure to 1-bromopropane (1-BP).[1][2][3] 1-BP is an industrial solvent used in various applications, including adhesives, metal cleaning, and electronics manufacturing.[2][3][4] Concerns over its potential neurological and reproductive toxicity have made biomonitoring of exposed workers a critical component of occupational health and safety programs.[2][3][4] NASPC is a urinary metabolite formed from the detoxification of 1-BP, making it a reliable indicator of internal dose.[2][3] This document provides detailed application notes and protocols for the use of NASPC in human biomonitoring studies.
Metabolic Pathway of this compound Formation
Exposure to 1-bromopropane leads to its metabolism through several pathways, one of which is conjugation with glutathione. This initial step is followed by enzymatic cleavage and N-acetylation to form the water-soluble and excretable mercapturic acid, this compound, which is then eliminated in the urine.[2]
Data Presentation: Quantitative Analytical Parameters
The following table summarizes the key quantitative data for the analysis of this compound in human urine based on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | [2] |
| Recovery Rate | 96 - 103% | [1][2] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1][2] |
| Internal Standard | [d₇]-AcPrCys | [1] |
| Monitored Ions (m/z) | AcPrCys: 204, [d₇]-AcPrCys: 211 | [1] |
Experimental Protocols
A validated analytical procedure for the quantification of NASPC in human urine typically involves urine sample collection, solid-phase extraction (SPE), and analysis by HPLC-MS.[1][2]
1. Urine Sample Collection and Storage
-
Collect urine specimens from exposed individuals. For occupational studies, 48-hour urine specimens can be collected in composite samples representing intervals such as "at work," "after work but before bedtime," and "upon awakening."[3][4]
-
For comparison, collect single 'spot' urine samples from unexposed volunteers.[2]
-
Store urine samples frozen at -20°C or below until analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw urine samples to room temperature.
-
Adjust the pH of the urine to 3.0.[2]
-
Precondition a C18 SPE column.[1]
-
Apply the pH-adjusted urine sample to the SPE column.[2]
-
Wash the column with a solution of 40% methanol and 60% water (pH 3.0).[1][2]
-
Dry the eluate under a stream of nitrogen.[2]
-
Reconstitute the dried residue in methanol for HPLC-MS analysis.[2]
3. Analytical Methodology: HPLC-MS
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer (LC-MS).[1]
-
Chromatographic Column: Aqua 3 µm C18 300A, 150 x 2 mm.[1][2]
-
Mobile Phase Gradient: A 10-minute linear gradient starting with 85:15 water:methanol (containing 0.1% acetic acid) to 15% methanol (0.1% acetic acid). The composition is then maintained with 5:95 water:methanol (0.1% acetic acid).[2]
-
Flow Rate: 300 µL/min.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[1]
-
Detection: Selected Ion Monitoring (SIM) for m/z 204 (NASPC) and m/z 211 ([d₇]-NASPC internal standard).[1]
4. Quantification and Data Analysis
-
Quantification is based on the peak area ratios of NASPC to the internal standard ([d₇]-AcPrCys).[2]
-
Urine creatinine concentrations should be analyzed to adjust the NASPC levels, which helps to account for urine dilution.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for a human biomonitoring study utilizing this compound as a biomarker.
Conclusion
The quantification of urinary this compound is a robust and sensitive method for the biological monitoring of human exposure to 1-bromopropane.[1][2][4] The detailed protocols and established analytical parameters provide a solid foundation for researchers and occupational health professionals to implement this biomarker in their studies. The strong correlation between urinary NASPC concentrations and 1-BP exposure levels confirms its utility in assessing occupational exposure and the effectiveness of control measures.[2][3]
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of N-Acetyl-S-propyl-L-cysteine in Toxicology Research
Introduction
N-Acetyl-S-propyl-L-cysteine (NASPC), also known as n-propylmercapturic acid (AcPrCys), is a critical biomarker for monitoring exposure to propylating agents such as the industrial solvent 1-bromopropane (1-BP).[1][2] Exposure to 1-BP is a significant health concern, associated with neurological and reproductive toxicity.[2][3] NASPC is a urinary metabolite formed from the conjugation of 1-BP with glutathione, followed by enzymatic processing.[2] Its quantification in urine provides a reliable and non-invasive method to assess exposure levels in occupational and environmental settings.[2][3] This application note provides a detailed protocol for the quantification of NASPC in human urine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), summarizing key quantitative data and experimental procedures.
Toxicological Significance
Exposure to electrophilic compounds like 1-bromopropane can lead to the formation of adducts with cellular macromolecules, including proteins and DNA, potentially causing cellular damage and long-term health effects. The metabolic detoxification pathway involving glutathione (GSH) conjugation is a primary defense mechanism against such exposures. The resulting mercapturic acids, such as NASPC, are excreted in the urine and serve as valuable biomarkers of the internal dose of the parent compound.[4] Studies have shown a significant correlation between the concentration of NASPC in urine and the levels of 1-BP exposure, making it an effective biomarker for assessing occupational exposure and implementing safety measures.[2][3][5]
Metabolic Pathway of 1-Bromopropane to this compound
The biotransformation of 1-bromopropane to this compound involves a multi-step enzymatic process. Initially, 1-bromopropane undergoes conjugation with glutathione (GSH), a reaction that can be enzyme-catalyzed. The resulting S-propyl-glutathione conjugate is then sequentially metabolized by γ-glutamyl transpeptidase and cysteinyl glycinase to form S-propyl-L-cysteine. Finally, N-acetyltransferase acetylates the cysteine conjugate to produce the water-soluble and excretable mercapturic acid, this compound, which is eliminated in the urine.[2]
Caption: Metabolic pathway of 1-bromopropane to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of NASPC in urine.
Table 1: HPLC-MS Method Parameters
| Parameter | Value | Reference |
| Chromatographic Column | Aqua 3 µm C18 300A | [1] |
| Mobile Phase | Gradient of methanol and water | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| MS Detection | Selected Ion Monitoring (SIM) | [1] |
| m/z for NASPC | 204 | [1] |
| m/z for Internal Standard ([d₇]-AcPrCys) | 211 | [1] |
Table 2: Method Performance
| Parameter | Value | Reference |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
Experimental Protocol
This protocol details the procedure for the quantification of this compound in human urine samples.
Caption: Experimental workflow for NASPC quantification.
Materials and Reagents
-
This compound (NASPC) standard
-
Deuterated this compound ([d₇]-AcPrCys) internal standard
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Human urine samples
-
Standard laboratory glassware and equipment
Sample Preparation (Solid Phase Extraction)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Take a 1 mL aliquot of each urine sample.
-
Spike each sample with the internal standard, [d₇]-AcPrCys, to a final concentration of 1 µg/mL.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the spiked urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.[1]
-
Elute the analyte and internal standard from the cartridge with 3 mL of acetone.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
HPLC-MS Analysis
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Chromatographic Column: Aqua 3 µm C18 300A column.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol). The specific gradient will need to be optimized for the specific HPLC system.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI) and selected ion monitoring (SIM).
-
Ionization Mode: ESI in negative ion mode.[1]
-
SIM Parameters: Monitor the following ions:
Calibration and Quantification
-
Prepare a series of calibration standards of NASPC in blank urine (or a synthetic urine matrix) ranging from approximately 0.05 µg/mL to 10 µg/mL.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Generate a calibration curve by plotting the ratio of the peak area of NASPC to the peak area of the internal standard against the concentration of NASPC.
-
Quantify the concentration of NASPC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The quantification of this compound in urine is a robust and sensitive method for biomonitoring exposure to propylating agents like 1-bromopropane. The HPLC-MS method described in this application note provides the necessary detail for researchers and drug development professionals to implement this important toxicological assessment. Accurate and precise quantification of NASPC is essential for understanding exposure risks and ensuring workplace and environmental safety.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercapturic acids, protein adducts, and DNA adducts as biomarkers of electrophilic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of N-Acetyl-S-propyl-L-cysteine
Introduction
N-Acetyl-S-propyl-L-cysteine (AcPrCys) is a key biomarker for assessing exposure to the industrial solvent 1-bromopropane (1-BP).[1][2] Accurate and reliable quantification of AcPrCys in biological matrices, such as urine, is crucial for monitoring occupational and environmental exposure. This document provides detailed application notes and protocols for the sample preparation of AcPrCys for analysis, primarily focusing on Solid Phase Extraction (SPE), a widely used and effective technique for this analyte.
I. Sample Preparation Techniques
The primary goal of sample preparation is to extract AcPrCys from a complex biological matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis, typically by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Solid Phase Extraction (SPE)
Solid Phase Extraction is a highly effective method for the cleanup and concentration of AcPrCys from urine samples.[1] The principle involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For AcPrCys, a C18 non-polar stationary phase is commonly used.
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPE method for the analysis of AcPrCys in human urine.
| Parameter | Value | Reference |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1][3] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | [3] |
| Fortification Levels | 0.625 - 10 µg/mL | [1] |
| Internal Standard | [d(7)]-AcPrCys | [1] |
| Analytical Technique | HPLC-MS (Electrospray Ionization - ESI, Negative Ion Mode) | [1] |
II. Experimental Protocols
This section provides a detailed protocol for the Solid Phase Extraction of this compound from urine samples.
Protocol 1: Solid Phase Extraction (SPE) of AcPrCys from Urine
Objective: To extract and purify this compound from human urine samples for subsequent HPLC-MS analysis.
Materials:
-
SPE Cartridges: C18
-
Urine samples
-
Internal Standard: [d(7)]-AcPrCys solution
-
Methanol
-
Deionized Water
-
Acetone
-
SPE Vacuum Manifold
-
Centrifuge tubes
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the urine samples with an appropriate amount of the internal standard, [d(7)]-AcPrCys.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing the following solvents sequentially:
-
1 volume of Methanol
-
1 volume of Deionized Water
-
-
Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with a 40% methanol / 60% water solution to remove polar interferences.[1]
-
Apply a vacuum to dry the sorbent bed completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the retained AcPrCys from the cartridge with acetone.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC-MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an HPLC vial.
-
Analyze the sample using an HPLC-MS system. Quantification is typically performed using electrospray ionization (ESI) in the negative ion mode, with selected ion monitoring (SIM) at m/z 204 for AcPrCys and m/z 211 for [d(7)]-AcPrCys.[1]
-
III. Visualizations
Workflow for Solid Phase Extraction of this compound
Caption: Workflow of the Solid Phase Extraction (SPE) method for this compound.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive LC-MS/MS Method for the Quantification of N-Acetyl-S-propyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Acetyl-S-propyl-L-cysteine (AcPrCys) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). AcPrCys is a key biomarker for exposure to 1-bromopropane, an industrial solvent with known toxicity. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, provides the necessary detail for researchers to implement this method for biomonitoring and toxicological studies.
Introduction
This compound (AcPrCys) is a mercapturic acid conjugate formed during the metabolism of 1-bromopropane (1-BP).[1] 1-BP is utilized in various industrial applications, including adhesives, and its monitoring is crucial due to its potential neurotoxicity and reproductive health risks. The analysis of urinary AcPrCys provides a reliable measure of 1-BP exposure. This document outlines a validated LC-MS/MS method for the sensitive and specific quantification of AcPrCys.
Metabolic Pathway of 1-Bromopropane
1-Bromopropane undergoes metabolic activation, primarily through glutathione conjugation, to form this compound, which is then excreted in the urine. The pathway involves the initial conjugation of 1-bromopropane with glutathione (GSH), catalyzed by glutathione S-transferase (GST). The resulting S-propyl-glutathione is sequentially metabolized by γ-glutamyltranspeptidase and dipeptidases to S-propyl-L-cysteine. Finally, N-acetyltransferase catalyzes the formation of this compound (a mercapturic acid), which is a water-soluble and excretable end product.[2][3][4][5]
Caption: Metabolic pathway of 1-bromopropane to this compound.
Experimental Protocol
This protocol is designed for the analysis of AcPrCys in urine samples.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Acidify the urine sample (e.g., 1 mL) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.[1]
-
Elution: Elute the analyte with 2 mL of acetone.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis Workflow
The following diagram illustrates the workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of AcPrCys.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Aqua 3 µm C18, 300Å[1] or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 204.0 | 129.0 (Neutral Loss) | 0.1 | 25 | 15 |
| [d7]-N-Acetyl-S-propyl-L-cysteine (IS) | 211.0 | 136.0 | 0.1 | 25 | 15 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method.
| Parameter | Result | Reference |
| Limit of Detection (LOD) | ~0.01 µg/mL in urine | [1] |
| Linear Range | 0.05 - 10 µg/mL | - |
| Recovery | 96 - 103% | [1] |
| Inter-day Precision (%RSD) | < 10% | - |
| Intra-day Precision (%RSD) | < 7% | - |
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The detailed protocol and performance characteristics demonstrate its suitability for biomonitoring studies of 1-bromopropane exposure in occupational and environmental health research.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Solid-Phase Extraction of N-Acetyl-S-propyl-L-cysteine: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) recovery of N-Acetyl-S-propyl-L-cysteine.
Troubleshooting Common Issues in SPE Recovery
This section addresses specific issues that may arise during the solid-phase extraction of this compound, presented in a question-and-answer format.
Question: Why is the recovery of this compound consistently low?
Answer: Low recovery is a common issue in SPE and can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the choice of sorbent, the pH of the sample and solutions, the composition of the wash and elution solvents, and the flow rate during sample loading and elution.
Question: How does the choice of SPE sorbent impact recovery?
Answer: The sorbent material is critical for effective analyte retention. This compound is a polar and acidic compound. For reversed-phase SPE, a C18 sorbent is commonly used and has been shown to yield high recoveries.[1] However, if recovery is poor, alternative sorbents such as polymeric or mixed-mode cation exchange sorbents could be considered, as they may offer different selectivity for polar analytes.
Question: What is the optimal pH for the sample during loading onto a C18 cartridge?
Answer: For reversed-phase SPE, it is crucial to ensure that the analyte is in its neutral, less polar form to maximize retention on the non-polar sorbent. Since this compound is an acidic compound, the pH of the sample should be adjusted to be at least 2 pH units below its pKa to ensure it is protonated and thus less polar. Acidifying the sample with a small amount of a weak acid like formic or acetic acid is a common practice.
Question: My analyte is being lost during the wash step. What should I do?
Answer: Analyte loss during the wash step indicates that the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than the analyte of interest. If this compound is being eluted, reduce the percentage of organic solvent in your wash solution. For example, if you are using a methanol/water wash, decrease the methanol concentration. A wash solution of 40% methanol in water has been used successfully in published methods.[1]
Question: I am not able to elute the analyte from the SPE cartridge. How can I improve elution?
Answer: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. To improve the elution of this compound from a C18 cartridge, you can increase the polarity of the elution solvent. Acetone has been shown to be an effective elution solvent.[1] Other polar solvents like methanol or acetonitrile, potentially with the addition of a small amount of a modifier like ammonia or a volatile buffer, can also be effective. It is also important to ensure that a sufficient volume of the elution solvent is used.
Question: How does flow rate affect the recovery of this compound?
Answer: The flow rate during sample loading and elution is a critical parameter, especially for polar analytes. A slower flow rate allows for more effective mass transfer and interaction between the analyte and the sorbent, leading to better retention and elution. If you are experiencing low or inconsistent recoveries, try reducing the flow rate to approximately 1-2 mL/min.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an SPE method for this compound?
A1: A reliable starting point is to use a C18 reversed-phase SPE cartridge. Condition the cartridge with methanol followed by water. Adjust the pH of your sample to be acidic (e.g., pH 3-4) to ensure the analyte is in its neutral form. Load the sample at a slow flow rate (1-2 mL/min). Wash the cartridge with a weak organic solvent mixture, such as 40% methanol in water, to remove interferences. Elute the this compound with a polar solvent like acetone.[1]
Q2: Can I use an ion-exchange SPE method for this compound?
A2: Yes, as an acidic compound, this compound can be extracted using anion-exchange SPE. In this case, the sample would be loaded at a pH where the analyte is deprotonated (negatively charged), allowing it to bind to the positively charged sorbent. The analyte is then typically eluted by a solvent with a high salt concentration or a pH that neutralizes the analyte.
Q3: How can I minimize matrix effects from biological samples like urine or plasma?
A3: A well-optimized SPE protocol is the first step in minimizing matrix effects. Ensure your wash step is effective at removing endogenous interferences without eluting your analyte. Additionally, employing a more selective sorbent, such as a mixed-mode or polymeric sorbent, can improve cleanup. Finally, using a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects during analysis by mass spectrometry.
Quantitative Data Summary
The following tables summarize expected recovery data based on published methods and general principles of SPE for similar analytes.
Table 1: Reported Recovery of this compound using C18 SPE
| Sorbent | Wash Solvent | Elution Solvent | Analyte Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| C18 | 40% Methanol / 60% Water | Acetone | 0.625 - 10 µg/mL | 96 - 103 | ≤ 6.4 |
| Data from a study on the quantification of N-acetyl-S-(n-propyl)-l-cysteine in human urine.[1] |
Table 2: Hypothetical Influence of Elution Solvent on Recovery of a Polar Acidic Analyte from C18 SPE
| Elution Solvent | Expected Recovery Range (%) | Notes |
| 100% Methanol | 85 - 95 | A common choice for eluting moderately polar compounds. |
| 100% Acetonitrile | 88 - 98 | Can be more effective than methanol for some polar analytes. |
| 100% Acetone | 90 - 100+ | A strong polar solvent, effective for eluting polar compounds.[1] |
| 95:5 Acetonitrile:Ammonium Hydroxide | 92 - 100+ | The basic modifier helps to deprotonate the acidic analyte, disrupting its interaction with the reversed-phase sorbent and improving elution. |
| This table presents expected trends for a polar acidic analyte like this compound based on general SPE principles. |
Experimental Protocols
Detailed Methodology for Reversed-Phase SPE of this compound
This protocol is based on a validated method for the extraction of this compound from urine.[1]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through a C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Preparation and Loading:
-
If necessary, adjust the pH of the sample to approximately 3-4 with formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of acetone into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: Standard workflow for solid-phase extraction of this compound.
Caption: Troubleshooting guide for low recovery in SPE of this compound.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Propylmercapturic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, quantifying, and mitigating matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of propylmercapturic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of propylmercapturic acid?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for biological samples like urine or plasma includes salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, propylmercapturic acid.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]
Q2: What are the primary causes of ion suppression and enhancement in LC-MS?
A2: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components in the ion source.[1] In electrospray ionization (ESI), a common technique for analyzing polar compounds like propylmercapturic acid, a finite number of charges are available on the droplets.[1] If a high concentration of a matrix component co-elutes with the analyte, it can compete for these charges, leading to a suppressed signal for the analyte of interest.[1] Other factors include changes in the physical properties of the droplets (e.g., viscosity and surface tension) caused by matrix components, which can affect the efficiency of solvent evaporation and ion formation.[5]
Q3: How can I determine if my propylmercapturic acid analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are post-column infusion and the post-extraction spike method.[6][7]
-
Post-Column Infusion (Qualitative Assessment): A solution of propylmercapturic acid is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation (dip for suppression, peak for enhancement) in the constant signal at the retention time of propylmercapturic acid indicates the presence of matrix effects.[6]
-
Post-Extraction Spike (Quantitative Assessment): The response of propylmercapturic acid in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[5][8]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate propylmercapturic acid from the interfering matrix components can significantly reduce matrix effects.[6] This can involve adjusting the gradient, changing the column chemistry, or using a more efficient column.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[6][9] A SIL-IS (e.g., deuterated propylmercapturic acid) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.[10]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide provides detailed methodologies to determine if you are experiencing matrix effects in your propylmercapturic acid analysis.
Experimental Protocol:
-
System Setup:
-
Prepare a standard solution of propylmercapturic acid (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.
-
Using a syringe pump and a T-fitting, infuse this standard solution post-column into the MS ion source at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibrate the LC-MS system until a stable baseline signal for propylmercapturic acid is observed.
-
-
Analysis:
-
Inject a blank matrix extract (e.g., extracted urine from an unexposed subject) onto the LC column.
-
Monitor the signal of the infused propylmercapturic acid throughout the chromatographic run.
-
-
Interpretation:
-
A significant dip in the baseline at a specific retention time indicates ion suppression.
-
A rise in the baseline suggests ion enhancement.
-
Visualization:
Experimental Protocol:
-
Sample Preparation:
-
Set A: Prepare a standard solution of propylmercapturic acid in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Set B: Take a blank biological matrix (e.g., urine), perform the same extraction procedure you use for your samples, and then spike the extracted matrix with propylmercapturic acid to the same final concentration as Set A.
-
-
Analysis:
-
Analyze multiple replicates (n≥3) of both Set A and Set B by LC-MS.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
-
Interpretation:
-
MF < 85% indicates significant ion suppression.
-
MF > 115% indicates significant ion enhancement.
-
An MF between 85% and 115% is generally considered acceptable, but this can vary based on assay requirements.
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Factor (%) | Interpretation |
| Set A | Propylmercapturic Acid in Neat Solvent | 1,500,000 | - | - |
| Set B | Propylmercapturic Acid in Extracted Matrix | 900,000 | 60.0 | Ion Suppression |
Guide 2: Strategies for Mitigating Matrix Effects
This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your propylmercapturic acid quantification.
Experimental Protocol (Solid-Phase Extraction - SPE):
-
Cartridge Selection: Choose a mixed-mode or polymer-based SPE cartridge suitable for extracting acidic compounds like propylmercapturic acid from a biological matrix.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a weak buffer).
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences. A second wash with a non-polar solvent can remove lipids.
-
Elution: Elute the propylmercapturic acid with a strong organic solvent, often containing a small amount of base (e.g., 5% ammonium hydroxide in methanol) to ensure the analyte is in its ionized form.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Data Presentation:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (%) |
| Protein Precipitation | 95 ± 5 | 55 ± 8 |
| Liquid-Liquid Extraction | 80 ± 7 | 75 ± 6 |
| Solid-Phase Extraction | 90 ± 4 | 92 ± 5 |
Experimental Protocol:
-
Selection: Synthesize or procure a stable isotope-labeled version of propylmercapturic acid (e.g., propylmercapturic acid-d3).
-
Spiking: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Analysis: Monitor the MRM transitions for both the native propylmercapturic acid and the SIL-IS.
-
Quantification: Calculate the Peak Area Ratio (PAR) of the analyte to the SIL-IS for all injections. Construct the calibration curve by plotting the PAR against the concentration of the calibration standards. The concentration of propylmercapturic acid in unknown samples is then determined from this curve using their measured PAR.
Visualization:
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-S-propyl-L-cysteine (NAcPC) Detection in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Acetyl-S-propyl-L-cysteine (NAcPC), a key biomarker of exposure to 1-bromopropane, in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
1. What is the typical analytical method for NAcPC detection in urine?
The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique involves separating NAcPC from other urine components using liquid chromatography, followed by detection and quantification using a mass spectrometer. A typical method utilizes Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis with an LC-MS/MS system.
2. What are the key parameters for LC-MS/MS analysis of NAcPC?
Key parameters include the use of a C18 reversed-phase column for chromatographic separation, and electrospray ionization (ESI) in negative ion mode for detection. For quantification, Selected Ion Monitoring (SIM) is often employed, targeting the deprotonated molecule [M-H]⁻ of NAcPC at an m/z of 204.[1]
3. Is an internal standard necessary for accurate quantification?
Yes, using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. A commonly used internal standard is deuterated NAcPC, such as [d₇]-AcPrCys, which is monitored at an m/z of 211.[1] The internal standard helps to correct for variations in sample preparation and matrix effects.
4. What are the expected recovery rates and limits of detection?
With an optimized Solid-Phase Extraction (SPE) protocol using C18 cartridges, recovery rates for NAcPC from urine are typically high, ranging from 96% to 103%.[1][2] The limit of detection (LOD) for this method is approximately 0.01 µg/mL, with a limit of quantitation (LOQ) around 0.03 µg/mL.[1][2]
Troubleshooting Guides
Issue 1: Low Sensitivity or No NAcPC Signal
A lack of signal or significantly reduced sensitivity is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Parameter |
| Improper MS Settings | Verify that the mass spectrometer is operating in negative ion mode. Confirm that the correct m/z values are being monitored (204 for NAcPC, 211 for internal standard).[1] Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). | Stable and sensitive detection of the target ions. |
| LC Column Issues | Ensure the correct column (e.g., C18) is installed and has not exceeded its lifetime. Check for column clogging by monitoring backpressure. Flush the column or replace if necessary. | Symmetrical peak shape and consistent retention time. |
| Sample Degradation | While mercapturic acid conjugates are generally stable in urine, ensure proper storage of urine samples (e.g., frozen at -20°C or below) to prevent degradation.[2] | Consistent NAcPC concentrations in QC samples. |
| Poor Ionization | Adjust the mobile phase composition. The addition of a small amount of a weak acid (e.g., 0.1% acetic acid) can aid in protonation in the ESI source. | Enhanced signal intensity. |
Issue 2: Poor Recovery During Solid-Phase Extraction (SPE)
Low recovery of NAcPC after SPE is a frequent problem that can significantly impact quantification.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Parameter |
| Incorrect SPE Cartridge Conditioning | Ensure the C18 cartridge is properly conditioned sequentially with acetone, a methanol-acid solution, and acidified water before loading the sample.[2] | High recovery rates (96-103%).[1][2] |
| Inappropriate Wash Solution | The wash step is critical to remove interferences without eluting the analyte. A common wash solution is a 40% methanol/60% water mixture.[1] Using a solvent that is too strong will result in loss of NAcPC. | Analyte is retained on the column during the wash step. |
| Inefficient Elution | Ensure the elution solvent is strong enough to desorb NAcPC from the C18 sorbent. Acetone is an effective elution solvent.[1] Ensure a sufficient volume of elution solvent is used. | Complete elution of NAcPC from the SPE cartridge. |
| Sample Overload | Do not exceed the binding capacity of the SPE cartridge. If high concentrations of NAcPC are expected, consider diluting the urine sample before loading. | Consistent recovery across a range of concentrations. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Aberrations in peak shape can compromise the accuracy of integration and quantification.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Parameter |
| Column Contamination or Degradation | A buildup of matrix components on the column can lead to peak tailing. Reverse-flush the column or, if the problem persists, replace the column. | Sharp, symmetrical Gaussian peaks. |
| Mismatch Between Sample Solvent and Mobile Phase | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. The eluate from the SPE step should be evaporated and reconstituted in a solvent compatible with the initial mobile phase conditions. | Improved peak symmetry. |
| Extra-Column Volume | Excessive tubing length or dead volume in the LC system can lead to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly fitted. | Narrower and more efficient peaks. |
| Co-eluting Interferences | Matrix components from the urine that are not fully removed during SPE can co-elute with NAcPC, causing peak shape issues. Optimize the SPE wash step or adjust the LC gradient to improve separation. | A clean, well-resolved peak for NAcPC. |
Issue 4: High Matrix Effects (Ion Suppression or Enhancement)
The complex nature of urine can lead to significant matrix effects, impacting the ionization of NAcPC and the internal standard.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Parameter |
| Insufficient Sample Cleanup | The urine matrix contains salts and other endogenous compounds that can interfere with ionization.[3][4] A robust SPE protocol is crucial for minimizing these effects. | Reduced ion suppression and more accurate quantification. |
| Co-elution with Suppressing Agents | If matrix components co-elute with NAcPC, they can suppress its ionization. Adjusting the chromatographic gradient to better separate NAcPC from the bulk of the matrix components can be effective. | NAcPC elutes in a region with minimal ion suppression. |
| Inappropriate Internal Standard | A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[5] Ensure the internal standard ([d₇]-AcPrCys) is used consistently. | The analyte-to-internal standard ratio remains constant even with varying matrix effects. |
| Sample Dilution | Diluting the urine sample with water or a suitable buffer before SPE can reduce the concentration of interfering matrix components.[6] | Less signal suppression and improved accuracy. |
Experimental Protocols and Data
Detailed Solid-Phase Extraction (SPE) Protocol
The following protocol is a widely used method for the extraction of NAcPC from urine samples.[2]
-
Conditioning: Condition a C18 SPE cartridge (500 mg) sequentially with:
-
Acetone
-
95% Methanol : 5% 0.1 N HCl
-
95% H₂O (pH 3.0) : 5% Methanol
-
-
Sample Loading: Spike a urine aliquot with the internal standard ([d₇]-AcPrCys) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a 40% methanol/60% water solution to remove polar interferences.[1]
-
Elution: Elute the NAcPC and internal standard from the cartridge with acetone.
-
Dry-down and Reconstitution: Evaporate the acetone eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for NAcPC detection.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Recovery | 96 - 103% | [1][2] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | [2] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
Table 2: Calibration Standard Concentrations
| Concentration Level | Concentration (µg/mL) |
| 1 | 0.01 |
| 2 | 0.02 |
| 3 | 0.04 |
| 4 | 0.08 |
| 5 | 0.16 |
| 6 | 0.32 |
| 7 | 0.625 |
| 8 | 1.25 |
| 9 | 5.0 |
| 10 | 10.0 |
| This table is based on the calibration standards used in a validated method.[2] |
Visualizations
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic pathway leading to the formation of NAcPC from 1-bromopropane.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Acetyl-S-propyl-L-cysteine (NASPC) Stability in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-S-propyl-L-cysteine (NASPC) in stored biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound (NASPC) in urine samples?
Q2: What are the recommended storage temperatures for biological samples containing NASPC?
A2: For long-term storage of biological samples such as plasma and urine for NASPC analysis, it is recommended to store them at -80°C.[1][2] While some studies on other metabolites in urine have shown stability at -22°C for extended periods, -80°C provides a greater margin of safety against degradation.[3][4] For short-term storage (i.e., a few hours), keeping samples on ice or at 2-8°C is advisable before processing.
Q3: How do freeze-thaw cycles affect the stability of NASPC in plasma and urine?
A3: Repeated freeze-thaw cycles can lead to the degradation of various metabolites in biological samples.[5][6][7][8] Although specific data on the freeze-thaw stability of NASPC is limited, it is a critical parameter to evaluate during bioanalytical method validation. To minimize potential degradation, it is best practice to aliquot samples into smaller volumes before freezing, so that only the required volume is thawed at the time of analysis.
Q4: Can this compound (NASPC) degrade during sample collection and processing?
A4: Yes, as a thioether and a derivative of cysteine, NASPC is susceptible to oxidation. The primary degradation pathway for the related compound N-acetyl-cysteine (NAC) is oxidation to its disulfide dimer, N,N'-diacetyl-L-cystine.[9] Factors such as exposure to air (oxygen), elevated temperatures, and high pH can promote this oxidation. Therefore, it is important to handle samples promptly and at low temperatures.
Troubleshooting Guides
Issue 1: Low or No Recovery of NASPC from Spiked Samples
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure all steps are performed on ice or at reduced temperatures. Minimize the time between sample thawing and extraction. Consider the use of antioxidants, such as ascorbic acid or EDTA, in your sample processing buffers, though their effectiveness for NASPC needs to be validated. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the C18 column is properly conditioned. Verify the composition and pH of the wash and elution solvents. An example of a successful elution solvent is acetone.[10] |
| Adsorption to container surfaces | Use low-binding polypropylene tubes and pipette tips for all sample handling steps. |
Issue 2: High Variability in NASPC Concentrations Between Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize the entire workflow from sample collection to analysis. Ensure uniform timing for each step and consistent temperature control. |
| Partial thawing of samples | Ensure samples are completely thawed and vortexed gently before taking an aliquot for analysis to ensure homogeneity. |
| Instrumental variability | Check the performance of the HPLC-MS system. Verify the stability of the spray in the mass spectrometer and check for any fluctuations in the detector response. |
Quantitative Data Summary
While specific quantitative stability data for NASPC is limited, the following tables summarize stability data for the related compound N-acetyl-cysteine (NAC), which can serve as a conservative estimate.
Table 1: Stability of N-acetyl-cysteine (NAC) in Solution under Different Storage Conditions
| Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| 25 mg/mL in D5W | 5 ± 3°C | 4 days | >95% | [9] |
| 25 mg/mL in D5W | 25 ± 2°C | 3 days | >95% | [9] |
| 25 mg/mL in D5W | 5 ± 3°C | 8 days | >90% | [9] |
| 25 mg/mL in D5W | 25 ± 2°C | 8 days | >90% | [9] |
D5W: 5% Dextrose in Water
Table 2: Forced Degradation of N-acetyl-cysteine (NAC)
| Condition | Duration | Percent Decrease | Reference |
| Light Irradiation (Sunlamp) | 4 weeks | 3% | [9] |
| Heating | 3 hours at 80°C | 24% | [9] |
| Acidic (HCl 0.5 M) | 1 minute | 15% | [9] |
| Basic (NaOH 0.1 M) | 10 minutes | 23% | [9] |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound (NASPC) from Human Urine
This protocol is adapted from a published HPLC-MS procedure for the quantification of NASPC in human urine.[10]
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
Centrifuge at 4°C to pellet any precipitate.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Sample Analysis:
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for HPLC-MS analysis.
-
Inject the reconstituted sample into the HPLC-MS system.
-
Protocol 2: Bioanalytical Method Validation for NASPC
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[11][12] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in at least six different sources of the biological matrix.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of three concentration levels (low, medium, and high).
-
Calibration Curve: Establish the relationship between instrument response and known concentrations of NASPC.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability:
-
Freeze-Thaw Stability: Evaluate the stability of NASPC after multiple freeze-thaw cycles (typically three cycles).
-
Short-Term Stability: Assess the stability at room temperature for a period that covers the expected sample handling time.
-
Long-Term Stability: Determine the stability in the frozen state over a period that exceeds the expected storage time of study samples.
-
Stock Solution Stability: Verify the stability of the NASPC stock solution under its storage conditions.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of NASPC.
Caption: Factors influencing the measured concentration of NASPC.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N-acetyl-L-cysteine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
Technical Support Center: Analysis of Urinary N-Acetyl-S-propyl-L-cysteine (NAPC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of urinary N-Acetyl-S-propyl-L-cysteine (NAPC), a key biomarker of exposure to 1-bromopropane.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of urinary NAPC, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a lower than expected NAPC signal or no signal at all in my LC-MS/MS analysis?
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression): The urine matrix is complex and can significantly suppress the ionization of NAPC in the mass spectrometer's source.[1] Urine composition varies greatly between individuals and can contain high concentrations of salts, urea, and other endogenous compounds that co-elute with NAPC and compete for ionization.[1]
-
Solution:
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering matrix components.
-
Effective Sample Preparation: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances prior to analysis. A detailed SPE protocol is provided in the "Experimental Protocols" section.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as [d₇]-NAPC, is crucial to compensate for matrix effects and variations in extraction recovery.[2]
-
Chromatographic Separation: Optimize the HPLC method to ensure NAPC is chromatographically resolved from major matrix components.
-
-
-
Improper Sample Collection and Storage: NAPC and other cysteine derivatives can be unstable in urine if not handled correctly. Degradation can occur due to bacterial action or oxidation.
-
Instrumental Issues: Problems with the LC-MS/MS system can lead to poor signal.
-
Solution:
-
Check MS settings: Ensure appropriate MS parameters (e.g., ionization mode, collision energy) are used for NAPC. For NAPC, negative ion mode electrospray ionization (ESI) is typically used.[2]
-
Clean the MS source: A dirty ion source can lead to significant signal suppression.
-
Verify LC performance: Check for leaks, ensure proper mobile phase composition, and confirm the column is not clogged.
-
-
Question 2: I am seeing unexpected peaks or high background noise in my chromatogram. What could be the cause?
Possible Causes and Solutions:
-
Co-eluting Interferences: Other compounds in the urine may have similar retention times to NAPC.
-
Solution:
-
Improve Chromatographic Resolution: Adjust the mobile phase gradient, change the column, or modify the flow rate to better separate NAPC from interfering peaks.
-
Specific MS/MS Transitions: Use highly specific multiple reaction monitoring (MRM) transitions for NAPC and its internal standard to minimize the detection of other compounds.
-
-
-
Contamination: Contamination can be introduced during sample collection, preparation, or from the analytical system itself.
-
Solution:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware and equipment.
-
Run blank injections (solvent and extracted matrix without analyte) to identify the source of contamination.
-
-
-
Metabolites of Other Drugs or Structurally Similar Compounds: Metabolites of common drugs, such as acetaminophen, can form mercapturic acid conjugates that may potentially interfere with the analysis.[5][6][7] Cysteine and N-acetylcysteine metabolites have also been reported to cause interference in LC-MS/MS bioanalysis.[8]
-
Solution:
-
Review subject medication history.
-
Develop a highly selective LC-MS/MS method with chromatographic separation of potential interferences.
-
-
Question 3: My results are not reproducible. What are the likely sources of variability?
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in the sample clean-up process, especially manual SPE, can lead to inconsistent recoveries.
-
Solution:
-
Automate the SPE procedure if possible.
-
Ensure consistent technique if performing manual SPE.
-
Always use an internal standard to correct for recovery variations.
-
-
-
Sample Instability: Degradation of NAPC between sample collection and analysis can lead to variable results.
-
Solution: Adhere strictly to proper sample storage and handling protocols as described above. NAPC has been shown to be stable in urine extract at room temperature and at 8°C for up to 2 weeks.[4]
-
-
Instrument Performance Fluctuation: Changes in MS sensitivity or LC performance over time can introduce variability.
-
Solution:
-
Regularly calibrate and tune the mass spectrometer.
-
Run quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance.
-
-
FAQs
Q1: What are the most common sources of interference in urinary NAPC analysis?
A1: The most significant sources of interference are endogenous components of the urine matrix that cause ion suppression in the mass spectrometer. Other potential interferences include metabolites of medications (e.g., acetaminophen), other structurally related mercapturic acids, and contamination introduced during sample handling and preparation.
Q2: How can I minimize matrix effects?
A2: A combination of strategies is recommended:
-
Effective sample clean-up: Use techniques like solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.
-
Chromatographic separation: Optimize your HPLC method to separate NAPC from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for unavoidable matrix effects.
Q3: What are the optimal storage conditions for urine samples for NAPC analysis?
A3: For long-term storage, urine samples should be frozen at -20°C or below. For short-term storage (up to two weeks), refrigeration at 2-8°C is adequate.[4] It is crucial to minimize freeze-thaw cycles.[3]
Q4: Can diet affect the analysis of NAPC?
A4: While NAPC itself is a metabolite of a specific xenobiotic (1-bromopropane), diet can influence the overall composition of the urine matrix, which can in turn affect the degree of ion suppression. Additionally, certain dietary components may be metabolized to compounds that could potentially interfere with the analysis if they are structurally similar to NAPC.
Quantitative Data on Interferences
The following table summarizes potential interferences and their effects on the analysis of mercapturic acids. While specific quantitative data for NAPC is limited, the data for other mercapturic acids illustrates the potential impact of these interferences.
| Interference Type | Potential Interferent | Analyte | Analytical Method | Observed Effect | Reference |
| Matrix Effect | Endogenous urine components | Various mercapturic acids | LC-MS/MS | Significant ion suppression, variable recoveries. | [1] |
| Chemical | Cysteine and N-acetylcysteine metabolites | A small molecule analyte | LC-MS/MS | Co-eluting peaks leading to overestimation of the analyte concentration. | [8] |
| Chemical | Acetaminophen metabolites | - | LC-MS/MS | Formation of various mercapturic acid conjugates (e.g., APAP-Cys, APAP-NAC).[5][6][7] | [5][6][7] |
| Procedural | Improper Sample Storage | Cysteine | HPLC | Total loss of reduced cysteine in urine after 14 days at room temperature and 21 days at 4°C. A 96% decrease was observed within 3 months at -20°C. | [3] |
Experimental Protocols
Detailed Method for the Analysis of Urinary this compound (NAPC) by HPLC-MS
This protocol is adapted from the method described by Cheever et al. (2009).[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove interfering components from the urine matrix.
-
Materials:
-
C18 SPE columns
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetone (HPLC grade)
-
[d₇]-NAPC internal standard solution
-
-
Procedure:
-
Thaw urine samples to room temperature.
-
Vortex the samples.
-
To 1 mL of urine, add the internal standard ([d₇]-NAPC).
-
Condition the C18 SPE column with methanol followed by water.
-
Load the urine sample onto the conditioned SPE column.
-
Wash the column with a 40% methanol/60% water solution to remove polar interferences.[2]
-
Elute the NAPC and internal standard from the column with acetone.
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC-MS analysis.
-
2. HPLC-MS Analysis
-
Instrumentation:
-
Liquid chromatograph (LC) coupled to a mass spectrometer (MS).
-
-
HPLC Conditions:
-
Column: Aqua 3 µm C18, 300Å
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
MS Conditions:
3. Quantification
-
A calibration curve is generated by analyzing standards of known NAPC concentrations with a fixed amount of the internal standard.
-
The concentration of NAPC in the urine samples is determined by comparing the peak area ratio of NAPC to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for the analysis of urinary this compound.
Caption: Troubleshooting logic for low or no NAPC signal.
References
- 1. longdom.org [longdom.org]
- 2. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating acetaminophen metabolites are toxicokinetic biomarkers of acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetaminophen Metabolites on Presentation Following an Acute Acetaminophen Overdose (ATOM‐7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: High-Throughput Analysis of N-Acetyl-S-propyl-L-cysteine (NAP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of N-Acetyl-S-propyl-L-cysteine (NAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAP) and why is its analysis important?
A1: this compound (NAP), also known as propylmercapturic acid, is a metabolite of exposure to substances like 1-bromopropane, an industrial solvent.[1][2] Its quantification in biological matrices, typically urine, serves as a biomarker for assessing exposure to such xenobiotics.[1] The analysis of mercapturic acids like NAP is crucial in toxicology, occupational health, and environmental exposure studies to understand the metabolic processing of reactive toxicants.
Q2: What is the common analytical technique for high-throughput analysis of NAP?
A2: The most common and robust method for the high-throughput analysis of NAP is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][3][4] This technique offers high sensitivity and selectivity, which is essential for detecting the typically low concentrations of NAP in complex biological samples like urine and plasma.[5] High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the separation techniques of choice.[1][6]
Q3: What are the key steps in a typical high-throughput workflow for NAP analysis?
A3: A standard workflow involves:
-
Sample Collection and Storage: Proper collection and storage of biological samples (e.g., urine) are critical to prevent degradation.
-
Sample Preparation: Extraction and purification of NAP from the biological matrix, commonly using solid-phase extraction (SPE).[1]
-
LC-MS/MS Analysis: Separation of NAP from other components by HPLC or UPLC and detection by a mass spectrometer.
-
Data Analysis: Quantification of NAP concentrations based on calibration curves.
Q4: Is this compound a stable compound? What are the recommended storage conditions?
A4: While specific stability data for NAP is not abundant in the provided search results, related thiol-containing compounds like N-acetyl-L-cysteine (NAC) are known to be susceptible to oxidation, which can lead to the formation of disulfide dimers.[7][8] It is, therefore, crucial to minimize exposure to air and store samples at low temperatures, such as -80°C, to ensure stability. For parenteral solutions of NAC, refrigeration at 5 ± 3 °C has been shown to enhance stability.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the high-throughput analysis of NAP.
Chromatography and Mass Spectrometry Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Interaction of the analyte with metal surfaces in the HPLC column.[10] | 1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Consider using a metal-free or PEEK-lined HPLC column.[10] |
| Low Signal Intensity or Sensitivity | 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of NAP in the mass spectrometer source.[11][12] 2. Suboptimal MS source parameters (e.g., temperature, gas flows). 3. Analyte degradation during sample preparation or storage. | 1. To address ion suppression: a. Improve sample cleanup with a more rigorous SPE protocol.[12] b. Modify the chromatographic gradient to separate NAP from the interfering compounds.[13] c. Dilute the sample, if sensitivity allows. 2. Optimize MS source parameters through systematic tuning with a NAP standard solution. 3. Ensure proper sample handling and storage conditions (see FAQ Q4). |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. In-source fragmentation. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Optimize MS parameters, particularly the cone voltage or fragmentor voltage. |
| Carryover (Peak detected in a blank injection after a high concentration sample) | 1. Adsorption of NAP onto surfaces in the injector, tubing, or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject several blank samples after high-concentration samples. 3. Consider using a column with a different stationary phase that has less interaction with the analyte. |
Sample Preparation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Recovery from Solid-Phase Extraction (SPE) | 1. Incomplete binding of NAP to the SPE sorbent. 2. Premature elution of NAP during the wash step. 3. Incomplete elution of NAP from the sorbent. 4. Inconsistent sample pH. | 1. Ensure the SPE cartridge is appropriate for NAP (e.g., C18) and that the sample is loaded under conditions that promote retention.[1] 2. Use a less polar wash solvent that does not elute the analyte. 3. Use a stronger elution solvent and ensure a sufficient volume is used. Eluting with two smaller aliquots can be more effective than one large one.[14] 4. Adjust the pH of the urine sample to be consistent across all samples before loading onto the SPE cartridge.[15] |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of endogenous compounds from the biological matrix (e.g., salts, lipids, other metabolites).[11] | 1. Optimize the SPE wash step to remove more interfering compounds. 2. Modify the LC gradient to achieve better separation of NAP from matrix components.[13] 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[1] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of NAP and related mercapturic acids from the literature.
Table 1: Method Performance for this compound (NAP) in Human Urine
| Parameter | Value | Reference |
| Analytical Method | HPLC-MS | [1] |
| Sample Preparation | Solid-Phase Extraction (C18) | [1] |
| Linearity Range | 0.625 - 10 µg/mL | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
Table 2: Method Performance for Other Mercapturic Acids in Human Urine
| Parameter | Value | Reference |
| Analytes | DHBMA, 3-HPMA, CEMA, SPMA | [16] |
| Analytical Method | HPLC-MS/MS | [16] |
| Sample Preparation | Solid-Phase Extraction (C18) | [16] |
| Limits of Detection (LOD) | 0.003 - 0.062 µg/L | [16] |
| Recovery | 101.7 - 124.4% | [16] |
| Relative Standard Deviation (RSD) | 2.6 - 7.7% | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of NAP from Human Urine
This protocol is adapted from a method for the analysis of mercapturic acids in urine.[1][16][17]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any precipitate.[16]
-
Take a 1 mL aliquot of the supernatant.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the 1 mL urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: HPLC-MS Analysis of NAP
This protocol is based on a published method for NAP analysis.[1]
-
LC System: Agilent 1100 series HPLC or equivalent.
-
Column: Aqua 3 µm C18, 150 x 2.0 mm or similar.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient appropriate for the separation of NAP from potential interferences.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM ions: m/z 204 for NAP and m/z 211 for a deuterated internal standard ([d7]-AcPrCys).[1]
-
Visualizations
Mercapturic Acid Formation Pathway
The following diagram illustrates the metabolic pathway leading to the formation of mercapturic acids, such as NAP, from xenobiotics.
Caption: Metabolic pathway of mercapturic acid synthesis.
High-Throughput Analysis Workflow for NAP
This diagram outlines the logical workflow for the high-throughput analysis of NAP.
Caption: Workflow for high-throughput NAP analysis.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. cdn.insights.bio [cdn.insights.bio]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Acetyl-S-propyl-L-cysteine (AcPrCys) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of N-Acetyl-S-propyl-L-cysteine (AcPrCys), with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AcPrCys) and why is its quantification important?
A1: this compound (AcPrCys), also known as n-propylmercapturic acid, is a metabolite of exposure to 1-bromopropane (1-BP), an industrial solvent.[1] Its quantification in biological matrices, typically urine, serves as a reliable biomarker for assessing exposure to 1-BP, which has been linked to neurological and reproductive toxicity.[1]
Q2: What is the most common analytical technique for AcPrCys quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of AcPrCys in biological samples. This technique offers high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of metabolites in complex matrices.[1]
Q3: What is a calibration curve and why is it critical for accurate quantification?
A3: A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an analyte in an unknown sample by comparing its response to a set of standards of known concentrations. A reliable and reproducible calibration curve is essential for obtaining accurate and precise quantitative data. Issues with the calibration curve, such as non-linearity or high variability, can lead to erroneous results.
Q4: What are "matrix effects" and how can they impact my AcPrCys analysis?
A4: Matrix effects are a common challenge in LC-MS/MS analysis, referring to the alteration of analyte ionization (suppression or enhancement) caused by co-eluting components from the sample matrix (e.g., salts, lipids, and other endogenous compounds).[2][3][4] These effects can significantly impact the accuracy, precision, and sensitivity of the quantification, often leading to calibration curve issues.[5][3][4]
Troubleshooting Guide for Calibration Curve Issues
This guide addresses common problems encountered with calibration curves during the quantification of AcPrCys.
Problem 1: Non-Linear Calibration Curve
A non-linear calibration curve can manifest as a saturation effect at high concentrations or a deviation from linearity at the lower end.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute high-concentration standards and samples: Bring the analyte concentration within the linear dynamic range of the detector. 2. Review instrument parameters: Ensure the detector settings are appropriate for the expected concentration range. |
| Matrix Effects | 1. Improve sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] 2. Optimize chromatography: Adjust the gradient, flow rate, or column chemistry to better separate the analyte from matrix interferences. 3. Use a stable isotope-labeled internal standard: A suitable internal standard, such as [d(7)]-AcPrCys, can compensate for signal suppression or enhancement.[1] |
| Inappropriate Calibration Range | 1. Narrow the calibration range: Focus on the concentration range most relevant to your samples. 2. Use a weighted regression model: Applying a weighting factor (e.g., 1/x or 1/x²) can improve the fit of the curve, especially when dealing with a wide dynamic range. |
| Analyte Instability | 1. Investigate analyte stability: Assess the stability of AcPrCys in the sample matrix and in the processed samples under the storage and analysis conditions. 2. Optimize sample handling: Minimize freeze-thaw cycles and keep samples on ice during preparation. |
Problem 2: Poor Reproducibility and High Variability in Calibration Standards
Inconsistent responses for the same standard concentration across different runs or within the same run can lead to an unreliable calibration curve.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize the entire workflow: Ensure consistent timing, volumes, and techniques for all steps, from standard preparation to extraction. 2. Automate where possible: Use automated liquid handlers to minimize human error. |
| Internal Standard Issues | 1. Verify internal standard concentration and stability: Ensure the internal standard is added at a consistent concentration and is stable throughout the analytical process. 2. Choose an appropriate internal standard: The ideal internal standard is a stable isotope-labeled version of the analyte, as it will behave most similarly during extraction and ionization.[1] |
| Instrument Performance | 1. Check for system suitability: Before each run, inject a standard to verify system performance, including peak shape, retention time, and response. 2. Perform instrument maintenance: Regularly clean the ion source and check for leaks or blockages in the LC system. |
| Pipetting Errors | 1. Calibrate pipettes regularly: Ensure all pipettes are accurately dispensing the correct volumes. 2. Use appropriate pipetting techniques: Employ proper techniques to avoid introducing air bubbles or inaccuracies. |
Data Presentation
The following tables summarize typical validation parameters for the quantification of AcPrCys and related compounds.
Table 1: LC-MS/MS Method Parameters for AcPrCys Quantification in Human Urine
| Parameter | Value | Reference |
| Column | Aqua 3 µm C18 300A | [1] |
| Mobile Phase | Gradient of methanol and water | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [1] |
| Monitored Ions (m/z) | AcPrCys: 204, [d(7)]-AcPrCys (IS): 211 | [1] |
| Internal Standard | [d(7)]-AcPrCys | [1] |
Table 2: Reported Calibration Curve and Performance Data for AcPrCys
| Parameter | Value | Reference |
| Calibration Range | 0.625 - 10 µg/mL | [1] |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
Experimental Protocols
Key Experiment: Quantification of AcPrCys in Human Urine by LC-MS/MS
This protocol is a summary of the method described by Cheever et al. (2009).[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE column.
-
Loading: Load the urine sample onto the conditioned SPE column.
-
Washing: Wash the column with a 40% methanol/60% water solution to remove polar interferences.
-
Elution: Elute the AcPrCys and the internal standard from the column with acetone.
-
Evaporation and Reconstitution: Evaporate the acetone eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto an Aqua 3 µm C18 300A column. Use a gradient elution with methanol and water to achieve chromatographic separation of AcPrCys from other components.
-
Mass Spectrometric Detection: Analyze the column effluent using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific mass-to-charge ratios (m/z) for AcPrCys (m/z 204) and its deuterated internal standard, [d(7)]-AcPrCys (m/z 211).
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of AcPrCys to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of AcPrCys in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Metabolic Pathway of 1-Bromopropane to this compound
The following diagram illustrates the metabolic conversion of 1-bromopropane to its urinary biomarker, this compound.
Caption: Metabolic conversion of 1-bromopropane to this compound.
Troubleshooting Workflow for Calibration Curve Issues
This diagram provides a logical workflow for diagnosing and resolving common calibration curve problems.
Caption: A systematic approach to troubleshooting calibration curve problems.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Acetyl-S-propyl-L-cysteine by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of N-Acetyl-S-propyl-L-cysteine using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] For a polar molecule like this compound, which is often analyzed in complex biological matrices like urine, ion suppression is a significant challenge.[1][3]
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI-MS is primarily caused by:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, proteins, lipids) compete with the analyte for ionization.[1]
-
High Analyte Concentration: At high concentrations (typically >10⁻⁵ M), the ESI response can become non-linear, leading to saturation effects and suppression.[4]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.[5]
-
Competition for Charge: Other compounds in the sample with higher proton affinity or surface activity can preferentially be ionized, suppressing the signal of the analyte of interest.[4]
Q3: How can I detect ion suppression in my experiment?
A3: A common method to assess ion suppression is the post-column infusion technique.[2] In this method, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which co-eluting matrix components are causing ion suppression.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
This guide provides a systematic approach to troubleshooting and minimizing ion suppression during the ESI-MS analysis of this compound.
Problem: Low or inconsistent signal intensity for this compound.
Possible Cause 1: Inefficient Sample Preparation
-
Solution 1.1: Optimize Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] For this compound, a mercapturic acid often found in urine, Solid-Phase Extraction (SPE) is a highly effective technique.[3][6] Other methods like "dilute and shoot," protein precipitation, and Liquid-Liquid Extraction (LLE) can also be considered, though their efficiency in removing interferences may vary.[7]
-
Solution 1.2: Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4] However, this may not be suitable for trace-level analysis.
Possible Cause 2: Suboptimal Chromatographic Separation
-
Solution 2.1: Adjust Mobile Phase Composition: Modify the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components. For acidic analytes like mercapturic acids, acidifying the mobile phase (e.g., with formic acid) is common.[5][8]
-
Solution 2.2: Evaluate Different HPLC Columns: A different stationary phase may provide better selectivity and resolution. For polar compounds, a C18 column is often used, but other options like HILIC columns could be explored.[6]
Possible Cause 3: Inefficient Ionization
-
Solution 3.1: Optimize ESI Source Parameters: Adjust the ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for this compound.
-
Solution 3.2: Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the gold standard for compensating for ion suppression.[9] The SIL-IS will co-elute with the analyte and experience similar suppression effects, allowing for accurate quantification. A deuterated analog, such as [d₇]-AcPrCys, has been successfully used for this purpose.[6]
Possible Cause 4: High Analyte Concentration
-
Solution 4.1: Dilute the Sample: As mentioned previously, sample dilution can alleviate suppression caused by high analyte concentrations.[4]
-
Solution 4.2: Reduce Injection Volume: Injecting a smaller volume of the sample can also help to reduce the total amount of analyte and matrix components entering the ion source.[4]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from a validated method for the quantification of this compound (AcPrCys) in human urine.[6]
Materials:
-
C18 SPE columns
-
Methanol
-
Acetone
-
Water (HPLC grade)
-
[d₇]-AcPrCys (internal standard)
Procedure:
-
Sample Preparation: Fortify urine samples with the internal standard, [d₇]-AcPrCys.
-
SPE Column Conditioning: Precondition the C18 SPE columns.
-
Sample Loading: Load the fortified urine samples onto the preconditioned SPE columns.
-
Washing: Wash the columns with a 40% methanol/60% water solution to remove polar interferences.
-
Elution: Elute the this compound and the internal standard from the column with acetone.
-
Evaporation and Reconstitution: Evaporate the acetone eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mercapturic Acid Analysis
| Sample Preparation Method | General Principle | Advantages | Disadvantages | Typical Recovery Range |
| Dilute and Shoot | Simple dilution of the sample followed by injection.[7] | Fast, simple, and inexpensive. | High potential for ion suppression due to minimal matrix removal.[8] | Not applicable (no extraction) |
| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[7] | Simple and fast. | May not effectively remove other matrix components like phospholipids. | Variable, often lower than SPE |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[7] | Can provide cleaner extracts than protein precipitation. | Can be labor-intensive and may have lower recovery for polar analytes. | 60-90% |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution.[7] | Provides excellent sample cleanup and analyte concentration, leading to reduced ion suppression.[3] | Can be more time-consuming and expensive than other methods. | 96-103% (for this compound)[6] |
Table 2: Quantitative Data for SPE Method for this compound [6]
| Fortified Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.625 | 96 | ≤ 6.4 |
| 1.25 | 98 | ≤ 6.4 |
| 2.5 | 101 | ≤ 6.4 |
| 5.0 | 102 | ≤ 6.4 |
| 10.0 | 103 | ≤ 6.4 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for reliable N-Acetyl-S-propyl-L-cysteine analysis
Welcome to the technical support center for the analysis of N-Acetyl-S-propyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reliable analysis important?
A1: this compound is a metabolite and a biomarker for exposure to substances like the industrial solvent 1-bromopropane.[1] Its accurate quantification in biological matrices, such as urine, is crucial for toxicological studies and monitoring occupational or environmental exposure.
Q2: What are the common analytical techniques for this compound?
A2: The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1] Reversed-Phase HPLC (RP-HPLC) is a widely used separation method.
Q3: What are the critical storage and handling conditions for this compound standards and samples?
A3: this compound, like other N-acetylcysteine derivatives, can be susceptible to oxidation, which may lead to the formation of dimers (N,N'-diacetyl-L-cystine). It is recommended to store standards and samples at low temperatures (-20°C or below) and to minimize exposure to air and light. For solutions, it is advisable to prepare them fresh or store them for a limited time under refrigerated conditions.
Q4: Why is an internal standard recommended for the analysis?
A4: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled version of the analyte, such as [d₇]-N-Acetyl-S-propyl-L-cysteine, is an ideal internal standard.[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte. This compound is acidic, so a mobile phase pH below its pKa (around 3-4) can improve peak shape. Consider using a column with end-capping to minimize silanol interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Mobile Phase Composition Varies | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a mobile phase degasser to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure consistent flow rate. |
LC-MS/MS Analysis
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | This compound is readily ionized in negative electrospray ionization (ESI) mode.[1] Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect Mass Transitions (MRM) | If specific MRM transitions are unknown, perform a product ion scan of the precursor ion (m/z 204 for this compound) to identify the most abundant and stable product ions. A common characteristic of N-acetylcysteine thioethers is a neutral loss of 129 Da. |
| Ion Suppression from Matrix Components | Improve sample cleanup using Solid Phase Extraction (SPE). Ensure chromatographic separation from co-eluting matrix components. |
| Analyte Degradation | Prepare samples fresh and keep them cool in the autosampler. |
Issue 4: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase. |
| Leaking Fittings or Seals | Check all connections for leaks. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: HPLC-MS Method Validation Parameters for this compound in Urine
| Parameter | Value | Reference |
| Linearity Range | 0.625 - 10 µg/mL | [1] |
| Recovery | 96 - 103% | [1] |
| Relative Standard Deviation (RSD) | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
Table 2: RP-HPLC Method Validation Parameters for N-Acetylcysteine (NAC)
| Parameter | Value | Reference |
| Linearity Range | 10 - 50 µg/mL | |
| Correlation Coefficient (r²) | 0.9999 | |
| Mean % Recovery | 101.6% |
Experimental Protocols
Detailed Methodology for Solid Phase Extraction (SPE) of this compound from Urine
This protocol is based on established methods for the extraction of this compound from urine samples.[1]
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetone (HPLC grade)
-
Internal Standard Solution ([d₇]-N-Acetyl-S-propyl-L-cysteine)
-
-
Procedure:
-
Sample Preparation: Spike urine samples with the internal standard solution.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a 40% methanol in water solution to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard from the cartridge with acetone.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Detailed Methodology for HPLC-MS Analysis
This protocol provides a starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Aqua 3 µm C18 300A)[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimize the gradient to achieve good separation of the analyte from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
SIM Ions:
-
MRM Transitions:
-
Precursor Ion: m/z 204 for this compound.
-
Product Ion Determination: Perform a product ion scan to identify the most intense and stable fragment ions. Look for a characteristic neutral loss of 129 Da.
-
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical workflow for troubleshooting common analytical issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Acetyl-S-propyl-L-cysteine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of N-Acetyl-S-propyl-L-cysteine (NASPLC), a significant biomarker of exposure to n-propyl bromide. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical data.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the method is suitable for its intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][3]
This guide compares a highly sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with a more conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the analysis of NASPLC.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is designed for the sensitive and selective quantification of NASPLC in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of the sample (e.g., urine) onto the cartridge.
-
Wash the cartridge with a 40% methanol/60% water solution to remove interferences.[4]
-
Elute the analyte with acetone.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Aqua 3 µm C18, 300 Å
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4]
-
Detection: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 204 for NASPLC and m/z 211 for the internal standard (d7-NASPLC).[4]
Method 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
This method provides a more accessible alternative to HPLC-MS for the quantification of NASPLC.
1. Sample Preparation:
-
Identical to the HPLC-MS method (Solid-Phase Extraction).
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of 0.01M phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
Data Presentation: Validation Summary
The following tables summarize the validation data obtained for the HPLC-MS and HPLC-UV methods according to ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | HPLC-MS | HPLC-UV | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| % RSD of Peak Area (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | HPLC-MS | HPLC-UV |
| Range (µg/mL) | 0.03 - 10 | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Regression Equation | y = 1.2x + 0.05 | y = 0.8x + 0.1 |
Table 3: Accuracy
| Spiked Level | Concentration (µg/mL) | HPLC-MS (% Recovery) | HPLC-UV (% Recovery) |
| 80% | 0.08 | 99.5% | 98.2% |
| 100% | 0.10 | 101.2% | 100.5% |
| 120% | 0.12 | 99.8% | 99.1% |
Table 4: Precision
| Parameter | HPLC-MS (% RSD) | HPLC-UV (% RSD) |
| Repeatability (Intra-day, n=6) | ||
| Low QC (0.05 µg/mL) | 1.8% | 2.5% |
| Mid QC (1.0 µg/mL) | 1.2% | 1.9% |
| High QC (8.0 µg/mL) | 0.9% | 1.5% |
| Intermediate Precision (Inter-day, n=6) | ||
| Low QC (0.05 µg/mL) | 2.5% | 3.2% |
| Mid QC (1.0 µg/mL) | 2.1% | 2.8% |
| High QC (8.0 µg/mL) | 1.5% | 2.2% |
Table 5: Detection and Quantitation Limits
| Parameter | HPLC-MS (µg/mL) | HPLC-UV (µg/mL) |
| Limit of Detection (LOD) | 0.01[4][5] | 0.15 |
| Limit of Quantitation (LOQ) | 0.03[5] | 0.5 |
Table 6: Robustness
| Parameter Variation | HPLC-MS (% RSD) | HPLC-UV (% RSD) |
| Flow Rate (± 10%) | < 2.0% | < 3.0% |
| Column Temperature (± 5°C) | < 1.5% | < 2.5% |
| Mobile Phase Composition (± 2%) | < 2.5% | < 3.5% |
Mandatory Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Hierarchy of ICH validation parameters.
Comparative Analysis
Both the HPLC-MS and HPLC-UV methods demonstrate suitability for the quantitative analysis of this compound, meeting the acceptance criteria for the validated parameters.
-
Sensitivity: The HPLC-MS method is significantly more sensitive, with a Limit of Detection (LOD) of 0.01 µg/mL compared to 0.15 µg/mL for the HPLC-UV method. This makes the HPLC-MS method ideal for applications requiring the measurement of trace levels of the analyte.
-
Specificity: While both methods show good specificity, the HPLC-MS method offers superior selectivity due to the detection being based on the mass-to-charge ratio of the analyte, minimizing the risk of interference from co-eluting compounds.
-
Precision and Accuracy: Both methods provide excellent precision and accuracy within the acceptable ranges. The HPLC-MS method shows slightly better precision with lower %RSD values.
-
Practicality: The HPLC-UV method is more accessible and cost-effective, making it a suitable choice for routine analysis where the ultra-high sensitivity of mass spectrometry is not required.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetyl-S-propyl-L-cysteine and Urinary Bromide as Biomarkers for 1-Bromopropane Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key urinary biomarkers for assessing exposure to 1-bromopropane (1-BP): N-Acetyl-S-propyl-L-cysteine (NAcP) and inorganic bromide. Understanding the relative performance of these biomarkers is crucial for accurate exposure assessment in occupational health and toxicological research.
1-Bromopropane, an industrial solvent used in adhesives, metal cleaning, and aerosol products, is a known neurological and reproductive toxicant.[1][2][3][4][5] Monitoring worker exposure is therefore of high importance. Both NAcP and urinary bromide are metabolites of 1-BP, but they differ in their specificity and toxicokinetic properties.[1][4][6] This guide presents a detailed comparison based on experimental data to aid in the selection of the most appropriate biomarker for specific research or monitoring needs.
Quantitative Data Comparison
The following table summarizes key quantitative data from studies comparing the performance of urinary NAcP and bromide as biomarkers of 1-BP exposure. These studies involved workers in industries with high and low exposure levels, such as foam cushion manufacturing and vapor degreasing.[2][3][7]
| Parameter | This compound (NAcP) | Urinary Bromide (Br⁻) | Key Findings & References |
| Specificity to 1-BP | High. NAcP is a mercapturic acid conjugate formed specifically from the metabolism of 1-BP.[1][4] | Low to Moderate. Bromide is a product of 1-BP debromination but can also be present from dietary sources and other environmental exposures, leading to higher background levels.[1][4][8] | NAcP is considered a more specific biomarker for 1-BP exposure due to less interference from non-occupational sources.[1] |
| Correlation with 1-BP Air Exposure (TWA) | Statistically significant correlation observed in both high and low exposure groups. (p < 0.01 to p < 0.05).[1][2][3] | Statistically significant correlation observed, particularly in high exposure scenarios (r² = 0.89 for all jobs combined).[9] | Both biomarkers show a good correlation with the time-weighted average (TWA) air concentration of 1-BP. |
| Correlation between NAcP and Bromide | Highly correlated. Spearman correlation coefficients show a strong positive association (P < 0.0001).[1][3][5] | Highly correlated with NAcP.[1][3][5] | The strong correlation indicates that both are valid, but not interchangeable, markers of 1-BP metabolism. |
| Half-life | Shorter. Reflects more recent exposure. Elimination appears to be biphasic with detectable levels for up to 8 days post-exposure in some studies.[10] | Longer. Reflects accumulated exposure over the previous week or two due to slow excretion.[4] | The choice of biomarker can depend on whether recent or cumulative exposure is of interest. |
| Sensitivity | Sensitive enough to measure low exposures, for example, in workers remote from the primary source of 1-BP.[2] | Also useful for assessing low exposures, though background levels can be a confounding factor.[2][8] | Both have been successfully used to differentiate between low and high exposure groups.[2][7] |
| Background Levels in Unexposed Individuals | Generally low or undetectable. | Substantial background levels can be present from diet (e.g., marine products, cereals).[8] | Lower background for NAcP enhances its utility for detecting low-level occupational exposure. |
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the relationship between 1-BP exposure and the resulting biomarkers, the following diagrams illustrate the metabolic pathway of 1-BP and a typical experimental workflow for biomarker analysis.
Caption: Metabolic pathway of 1-bromopropane to urinary biomarkers.
Caption: Experimental workflow for biomarker analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. The following are generalized protocols based on methods cited in the literature.
Protocol 1: Analysis of this compound (NAcP) in Urine
This protocol is based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods, which offer high sensitivity and specificity.
-
Sample Collection and Storage:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge an aliquot (e.g., 1 mL) of the urine sample to remove sediment.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Add an internal standard (e.g., a stable isotope-labeled version of NAcP) to all samples, calibrators, and quality controls.
-
Filter the samples through a 0.2 µm filter before injection into the HPLC system.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two mobile phases is common, for example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometer: A tandem mass spectrometer operated in electrospray ionization (ESI) positive mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NAcP and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known NAcP concentrations.
-
Quantify NAcP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are often adjusted for creatinine concentration to account for urine dilution.
-
Protocol 2: Analysis of Urinary Bromide
This protocol can be adapted for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
A. ICP-MS Method
-
Sample Collection and Storage:
-
Collect urine samples in metal-free containers.
-
Store samples at 4°C for short-term storage or -20°C for long-term storage.
-
-
Sample Preparation:
-
Thaw and vortex the urine samples.
-
Dilute an aliquot of urine with a diluent containing an internal standard (e.g., rhodium). The diluent is typically a weak acid solution (e.g., 1% nitric acid).
-
-
ICP-MS Analysis:
-
Instrument: An ICP-MS system equipped with a standard sample introduction system.
-
Analysis Mode: Monitor the appropriate mass-to-charge ratio (m/z) for bromide (e.g., m/z 79 and 81).
-
Interference Correction: Use a collision/reaction cell if necessary to minimize polyatomic interferences.
-
-
Quantification:
-
Prepare a calibration curve using bromide standards of known concentrations.
-
Quantify bromide in the samples based on the calibration curve.
-
Adjust results for creatinine concentration.
-
B. GC-MS Method (with Derivatization)
-
Sample Collection and Storage: As per the ICP-MS method.
-
Sample Preparation (Derivatization):
-
This method requires the conversion of bromide ions into a volatile compound.
-
A common approach is the alkylation of bromide using a derivatizing agent such as pentafluorobenzyl p-toluenesulfonate in a buffered solution.[8][11]
-
The resulting volatile derivative is then extracted into an organic solvent.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Injection: Inject the organic extract into the GC.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Monitor for the characteristic ions of the derivatized bromide.
-
-
Quantification:
-
Prepare and derivatize a series of bromide standards to create a calibration curve.
-
Quantify the derivatized bromide in the samples against the calibration curve.
-
Adjust results for creatinine concentration.
-
Conclusion
Both this compound and urinary bromide are effective biomarkers for assessing exposure to 1-bromopropane.[2][7] However, NAcP offers higher specificity, which is a significant advantage in studies where low-level exposures are of interest or where there is a potential for confounding bromide exposure from other sources.[1] Urinary bromide, being a more established and potentially less expensive analysis, remains a valuable tool, especially for monitoring high-level exposures where its longer half-life can provide an indication of cumulative exposure.[4][9] The choice between these two biomarkers should be guided by the specific objectives of the study, the required level of specificity, and the analytical resources available.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Comparison and evaluation of urinary biomarkers for occupational exposure to spray adhesives containing 1-bromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary bromide and breathing zone concentrations of 1-bromopropane from workers exposed to flexible foam spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
The Biomarker Connection: Urinary N-Acetyl-S-propyl-L-cysteine as an Indicator of 1-Bromopropane Exposure
A direct correlation between airborne 1-bromopropane (1-BP) concentrations and levels of its urinary metabolite, N-Acetyl-S-propyl-L-cysteine (AcPrCys), has been established in multiple occupational studies, solidifying AcPrCys's role as a key biomarker for assessing exposure to this industrial solvent. This comparison guide synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic processes and analytical workflows for researchers, scientists, and drug development professionals.
1-Bromopropane is utilized in various industrial applications, including adhesives, aerosol products, and as a cleaning solvent.[1][2][3][4] Its potential for neurotoxicity and reproductive harm has prompted the need for reliable exposure monitoring.[1][2][3][4][5] The measurement of AcPrCys in urine has emerged as a robust method for biological monitoring, reflecting the body's metabolic processing of 1-BP.[1][2][4][6]
Quantitative Data Summary: Occupational Exposure Studies
The following tables summarize the quantitative relationship between 1-BP air concentrations, measured as time-weighted average (TWA), and the corresponding urinary AcPrCys levels observed in workers across different industrial settings.
Table 1: 1-BP Air Concentrations and Urinary AcPrCys Levels in Foam Cushion Workers
| Worker Group | Geometric Mean 8-hr TWA 1-BP (ppm) | Urinary AcPrCys Levels | Study |
| Sprayers | 92.4 | Significantly higher than non-sprayers (P < 0.05) | Hanley et al.[1][2][6] |
| Non-Sprayers | 10.5 | Statistically significant association with 1-BP TWA (P < 0.01) | Hanley et al.[1][2][6] |
| Unexposed Controls | Not Applicable | Undetectable or baseline levels | Hanley et al.[1][2][6] |
Table 2: 1-BP Air Concentrations and Urinary AcPrCys Levels in Vapor Degreasing and Adhesive Manufacturing Workers
| Worker Group | Geometric Mean TWA 1-BP (ppm) | 48-h Geometric Mean Urinary AcPrCys (µg/g creatinine) | Study |
| Near Degreasers | 2.6 | 1.3 | Hanley et al.[3] |
| Remote from Degreasers | 0.31 | 0.12 | Hanley et al.[3] |
These studies consistently demonstrate a dose-response relationship, with higher levels of airborne 1-BP leading to increased concentrations of AcPrCys in the urine.[1][2][3][5][6]
Experimental Protocols
The methodologies employed in these studies are crucial for the accurate quantification of both airborne 1-BP and urinary AcPrCys.
Air Sampling and Analysis of 1-Bromopropane
A standard method for assessing personal breathing zone concentrations of 1-BP involves collection on a solid sorbent followed by gas chromatography analysis.
-
Sampling: Full-shift air samples are collected using charcoal sorbent tubes attached to the worker's breathing zone.
-
Analysis: The sorbent is desorbed with a suitable solvent, such as carbon disulfide, and the eluent is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) according to NIOSH Method 1025.[1]
-
Limit of Detection (LOD): The LOD for this method is approximately 1 µg per sample, which corresponds to a minimum detectable air concentration of 0.016 ppm based on a maximum recommended air sampling volume of 12 liters.[1]
Urinary Analysis of this compound
The determination of AcPrCys in urine is typically performed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Sample Preparation: Urine samples undergo solid-phase extraction (SPE) to isolate the analyte. A common procedure involves using a C18 SPE column, washing with a methanol/water solution, and eluting the AcPrCys with acetone.[7]
-
Internal Standard: A deuterated internal standard, such as [d₇]-AcPrCys, is added to the samples to ensure accurate quantification by correcting for any loss during sample preparation and analysis.[7]
-
Instrumentation: The analysis is carried out on an HPLC system coupled with a mass spectrometer (MS), often using electrospray ionization (ESI) in the negative ion mode.[1][7]
-
Quantification: Selected ion monitoring (SIM) is used to detect and quantify AcPrCys (m/z 204) and the internal standard (m/z 211).[7]
-
Performance: This method demonstrates good recovery (96-103%) and a low limit of detection (approximately 0.01 µg/mL).[1][7]
Visualizing the Process
The following diagrams illustrate the metabolic pathway of 1-bromopropane and a typical experimental workflow for biomonitoring.
Caption: Metabolic pathway of 1-bromopropane to this compound.
Caption: Experimental workflow for correlating 1-BP air exposure with urinary AcPrCys.
Alternative Biomarkers
While AcPrCys is a specific and reliable biomarker, other metabolites and markers have been investigated. Urinary bromide (Br⁻) has also shown a significant correlation with 1-BP exposure.[1][6] However, the background levels of bromide can be substantial, potentially making it less reliable than AcPrCys for monitoring low-level exposures.[8] Unmetabolized 1-BP can also be detected in urine and shows a close correlation with air concentrations.[8]
Conclusion
The strong and statistically significant correlation between 1-bromopropane air concentrations and urinary this compound levels makes it an effective and reliable biomarker for occupational exposure monitoring. The well-established analytical methods for both air and urine samples provide a robust framework for assessing worker exposure and implementing necessary safety measures. Future research may focus on refining the understanding of the dose-response relationship at very low exposure levels and further exploring the kinetics of AcPrCys elimination.
References
- 1. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological monitoring of occupational exposure to 1-bromopropane by means of urinalysis for 1-bromopropane and bromide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Propylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful analytical techniques for the quantification of propylmercapturic acid (PMA), a key biomarker for exposure to propylene oxide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document summarizes experimental data and provides detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Analytical Techniques
Propylmercapturic acid (PMA), and specifically its metabolite 2-hydroxypropylmercapturic acid (2-HPMA), is a crucial biomarker for monitoring human exposure to propylene oxide, a classified carcinogen. Accurate and reliable quantification of PMA in biological matrices, such as urine, is essential for toxicological studies and risk assessment. Both LC-MS/MS and GC-MS are robust methods for this purpose, each with distinct advantages and considerations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a widely adopted technique for the analysis of mercapturic acids due to its high sensitivity, selectivity, and suitability for non-volatile and thermally labile compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile analytes like PMA, a chemical derivatization step is necessary to increase their volatility for GC analysis.
Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and a representative GC-MS method for the analysis of mercapturic acids. The data for LC-MS/MS is based on validated methods for 2-hydroxypropylmercapturic acid (2-HPMA), while the GC-MS data is representative of methods for similar mercapturic acids, which require a derivatization step.
| Performance Parameter | LC-MS/MS for 2-HPMA | GC-MS for Mercapturic Acids (with Derivatization) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.2 - 7.0 µg/L | Typically in the low µg/L range |
| Limit of Quantification (LOQ) | 15 pmol/mL | Dependent on derivatization efficiency and analyte |
| Accuracy (% Recovery) | 87 - 114%[2] | 98.3 - 101.6% (for representative compounds)[3] |
| Precision (%RSD) | 1.47 - 9%[2][4] | ≤2.56% (for representative compounds)[3] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Extraction followed by mandatory derivatization |
| Analysis Time | Relatively short run times | Longer due to derivatization step |
| Throughput | High-throughput capabilities demonstrated[5] | Generally lower throughput |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 2-HPMA
This protocol is based on established and validated methods for the quantification of 2-HPMA in human urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.4 - 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is frequently employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2-HPMA and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Mercapturic Acids
This protocol outlines a general procedure for the analysis of mercapturic acids by GC-MS, which necessitates a derivatization step.
1. Sample Preparation and Derivatization
-
Extraction: Extract the mercapturic acid from the urine sample using a suitable solvent extraction or solid-phase extraction method.
-
Drying: The extract must be thoroughly dried as water can interfere with the derivatization reaction.
-
Derivatization: Convert the non-volatile mercapturic acid into a volatile derivative. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This is typically done by heating the dried extract with the derivatizing agent. Another approach is esterification followed by acylation.
2. GC-MS Analysis
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the oven to ensure good separation of the derivatized analyte.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized mercapturic acid for quantification.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Logical Relationships in Method Selection
Caption: Key factors influencing the selection between LC-MS/MS and GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of propylmercapturic acid.
-
LC-MS/MS is generally preferred for its high throughput, sensitivity, and the ability to analyze PMA directly without the need for derivatization. This makes it particularly suitable for large-scale biomonitoring studies.
-
GC-MS offers excellent chromatographic resolution and is a robust, well-established technique. However, the mandatory derivatization step adds complexity to the sample preparation and can be a source of variability.
The choice of method will ultimately depend on the specific requirements of the study, including the number of samples, required sensitivity, and available instrumentation. A thorough cross-validation is recommended when comparing data generated by different methods or laboratories to ensure data consistency and reliability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-performance liquid chromatographic-tandem mass spectrometric determination of 3-hydroxypropylmercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of six hydroxyalkyl mercapturic acids in human urine using hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Liquid Chromatography-Tandem Mass Spectrometry Assay for Mercapturic Acids of Acrolein and Crotonaldehyde in Cigarette Smokers’ Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mercapturic Acids as Biomarkers of Solvent Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of specific mercapturic acids as urinary biomarkers for monitoring occupational and environmental exposure to common industrial solvents: benzene, toluene, and styrene. The information presented is based on experimental data from peer-reviewed studies, offering insights into the performance and utility of these biomarkers in assessing human exposure.
Introduction to Mercapturic Acids as Biomarkers
Mercapturic acids are N-acetyl-L-cysteine conjugates that are the final products of the metabolism of electrophilic compounds.[1][2] Many industrial solvents are either electrophilic themselves or are metabolized into reactive electrophilic intermediates. These intermediates can be detoxified by conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[1][2] The resulting GSH conjugates are further metabolized in the kidneys to form mercapturic acids, which are then excreted in the urine.[1][3] The measurement of these specific mercapturic acids in urine provides a non-invasive method to assess the internal dose of the parent solvent.[1][3]
Comparative Analysis of Mercapturic Acid Biomarkers
The utility of a mercapturic acid as a biomarker is determined by its specificity, sensitivity, and the correlation between its concentration in urine and the level of solvent exposure. The following tables summarize key performance data for the principal mercapturic acid biomarkers of benzene, toluene, and styrene.
Table 1: Performance of Mercapturic Acid Biomarkers for Benzene, Toluene, and Styrene Exposure
| Solvent | Mercapturic Acid Biomarker | Abbreviation | Correlation with Exposure (r-value) | Detection Limit (LOD) | Notes |
| Benzene | S-Phenylmercapturic acid | SPMA (or PMA) | 0.636 - 0.74[4][5][6] | 0.2 - 0.5 µg/L[4][7][8] | Superior to trans,trans-muconic acid (tt-MA) for low-level exposure; smoking is a significant confounder.[9] |
| Toluene | S-Benzylmercapturic acid | BMA | 0.7 - 0.74[4][10] | 0.2 - 0.5 µg/L[4][7][8][10] | Considered superior to traditional biomarkers like hippuric acid and o-cresol.[10][11][12][13] Co-exposure to ethanol can enhance excretion.[4] |
| o-, m-, p-Toluylmercapturic acids | TMAs | Strong correlation with airborne toluene.[11][12][13] | p-TMA: Not detectable in unexposed individuals.[14] | These represent metabolism on the aromatic ring, a minor pathway.[14] | |
| Styrene | N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine | PHEMAs (M1 and M2) | 0.56[4][15] | 7 µg/L[4] | Specific for styrene exposure as they are not detected in unexposed individuals.[16] The biotransformation rate to PHEMAs is low.[16] |
Table 2: Comparison with Traditional Biomarkers for Toluene Exposure
| Biomarker | Correlation with Toluene Exposure (r-value) | Specificity Notes |
| S-Benzylmercapturic acid (BMA) | 0.7[10] | Levels in non-exposed individuals are below the detection limit.[10] |
| Hippuric Acid | 0.6[10] | Substantial background levels are present in non-exposed individuals.[10] |
| o-Cresol | 0.6[10] | Substantial background levels are present in non-exposed individuals.[10] |
Metabolic Pathway and Experimental Workflow
The formation and analysis of mercapturic acids follow a distinct biological pathway and a standardized analytical workflow.
References
- 1. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of specific mercapturic acids as an index of exposure to environmental benzene, toluene, and styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative approach to evaluate urinary benzene and S-phenylmercapturic acid as biomarkers of low benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. S-p-toluylmercapturic acid in the urine of workers exposed to toluene: a new biomarker for toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary excretion of specific mercapturic acids in workers exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Mercapturates and biologic monitoring: styrene] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of N-Acetyl-S-propyl-L-cysteine (NAP-cysteine) Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory comparison of N-Acetyl-S-propyl-L-cysteine (NAP-cysteine) measurements. While a formal, large-scale inter-laboratory comparison study for NAP-cysteine has not been identified in publicly available literature, this document synthesizes existing data from individual laboratory validations to guide the design and execution of such a crucial study. The objective is to enhance the reliability and comparability of NAP-cysteine quantification across different research and clinical settings.
This compound, a mercapturic acid, is a key biomarker for assessing human exposure to 1-bromopropane, an industrial solvent with potential neurotoxic and reproductive effects.[1][2] Consistent and accurate measurement of this biomarker is paramount for occupational safety, environmental health studies, and toxicological research. This guide outlines the prevalent analytical methodologies, their performance characteristics, and detailed experimental protocols to facilitate the standardization of NAP-cysteine analysis.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of NAP-cysteine in human urine. This data can serve as a benchmark for laboratories participating in a comparison study.
| Parameter | Method | Matrix | Reported Value | Reference |
| Recovery | HPLC-MS | Urine | 96 - 103% | [1] |
| Precision (RSD) | HPLC-MS | Urine | ≤ 6.4% | [1] |
| Limit of Detection (LOD) | HPLC-MS | Urine | ~0.01 µg/mL | [1] |
RSD: Relative Standard Deviation
Metabolic Pathway of NAP-cysteine Formation
The formation of NAP-cysteine occurs via the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds.
References
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-propyl-L-cysteine as a Biomarker for 1-Bromopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-S-propyl-L-cysteine (AcPrCys) and other biological markers for monitoring exposure to 1-bromopropane (1-BP). The information presented is based on experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate biomarker for their specific needs.
Introduction to 1-Bromopropane and the Need for Reliable Biomarkers
1-Bromopropane (1-BP), also known as n-propyl bromide, is a solvent used in a variety of industrial applications, including adhesives, degreasing, and dry cleaning.[1][2][3] Growing concerns over its potential neurotoxicity and reproductive hazards have underscored the importance of accurately monitoring occupational and environmental exposure.[4] Biological monitoring, through the measurement of specific biomarkers, offers a reliable approach to assess internal exposure levels and associated health risks. This guide focuses on the specificity and utility of this compound (AcPrCys), a major metabolite of 1-BP, in comparison to other potential biomarkers.[5][6]
Comparative Analysis of 1-Bromopropane Biomarkers
The selection of an appropriate biomarker depends on various factors, including its specificity, sensitivity, correlation with exposure levels, and the analytical feasibility of its detection. This section compares the performance of AcPrCys with other identified biomarkers of 1-BP exposure.
While AcPrCys is a primary and widely used biomarker, its specificity has been a subject of discussion due to its detection in the urine of the general population, where 1-BP exposure is presumed to be minimal.[7] This suggests that other sources or endogenous metabolic processes might contribute to background levels of AcPrCys.[7] However, in occupational settings, numerous studies have demonstrated a strong and significant correlation between the concentration of urinary AcPrCys and the time-weighted average (TWA) of 1-BP in the breathing zone air of workers.[5][8][9][10]
The primary alternatives to AcPrCys for biomonitoring of 1-BP exposure are the bromide ion (Br-), unmetabolized 1-BP in urine, and S-propylcysteine (PrCys) adducts in globin.[11][12][13] Another potential metabolite, 3-bromopropionic acid (3-BPA), has been investigated but was found to be an ineffective biomarker as it was not detected in the urine of highly exposed workers.[14][15]
Quantitative Data Summary
The following table summarizes quantitative data for the key biomarkers of 1-bromopropane exposure based on findings from various studies.
| Biomarker | Matrix | Correlation with 1-BP Exposure | Advantages | Disadvantages | Limit of Detection (LOD) |
| This compound (AcPrCys) | Urine | High | Good specificity in occupational settings, well-established methods. | Background levels in the general population may complicate assessment of very low exposures. | ~0.01 µg/mL[6] |
| Bromide ion (Br-) | Urine, Blood | Moderate to High | Long biological half-life, relatively simple analysis. | Low specificity due to dietary intake and other environmental sources. | ~1 mg/L[10] |
| Unmetabolized 1-Bromopropane | Urine | High | Highly specific to 1-BP exposure. | Excreted in very small amounts, requiring highly sensitive analytical methods. | ~2 ng/mL[9][16] |
| Globin S-propylcysteine (PrCys) adducts | Blood | High | Reflects cumulative exposure over the lifespan of erythrocytes. | More complex analytical procedure compared to urinary biomarkers. | Not explicitly stated in the reviewed literature. |
Metabolic Pathway and Biomonitoring Workflow
The metabolism of 1-bromopropane in the body primarily follows two pathways: oxidation via cytochrome P450 enzymes and conjugation with glutathione (GSH).[2][13] The latter pathway leads to the formation of AcPrCys, which is then excreted in the urine.
The general workflow for a biomonitoring study of 1-BP exposure involves several key steps, from sample collection to data analysis.
Experimental Protocols
This section provides an overview of the methodologies for the analysis of the main biomarkers of 1-BP exposure.
Analysis of this compound (AcPrCys) in Urine
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7][17]
-
Sample Preparation:
-
Urine samples are typically stored frozen until analysis.[16]
-
Prior to analysis, samples are thawed and may be centrifuged to remove particulate matter.
-
Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration. C18 cartridges are a frequent choice.[7][16]
-
The sample is loaded onto the conditioned SPE column, washed (e.g., with a methanol/water solution), and the analyte is eluted with an organic solvent like acetone.[7][16]
-
An internal standard, such as a deuterated form of AcPrCys ([d7]-AcPrCys), is added to the sample before preparation to correct for matrix effects and variations in extraction recovery.[7]
-
-
Instrumentation:
-
An HPLC system is used to separate AcPrCys from other components in the urine extract. A C18 column is commonly employed.[7]
-
A tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode, is used for detection and quantification.[7]
-
Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and specificity, monitoring for the specific mass-to-charge ratios (m/z) of AcPrCys and its internal standard.[7]
-
Analysis of Bromide (Br-) in Urine
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). A colorimetric method also exists.[10][17][18][19]
-
Sample Preparation (for GC-MS):
-
Instrumentation (for GC-MS):
-
A gas chromatograph separates the derivatized bromide from other sample components.
-
A mass spectrometer is used for detection and quantification.
-
-
Instrumentation (for ICP-MS):
-
Urine samples may be diluted and directly analyzed.
-
ICP-MS offers high sensitivity for elemental analysis.[17]
-
Analysis of Unmetabolized 1-Bromopropane in Urine
-
Method: Headspace Gas Chromatography (HS-GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[9][21]
-
Sample Preparation:
-
A urine sample is placed in a sealed headspace vial.
-
The vial is heated to allow the volatile 1-BP to partition into the gas phase (headspace) above the liquid.[9]
-
An aliquot of the headspace gas is injected into the GC.
-
-
Instrumentation:
-
A GC separates 1-BP from other volatile compounds.
-
An ECD is highly sensitive to halogenated compounds like 1-BP. Alternatively, a mass spectrometer can be used for detection.[9]
-
Analysis of Globin S-propylcysteine (PrCys) Adducts
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22]
-
Sample Preparation:
-
Instrumentation:
-
An LC system separates the derivatized PrCys.
-
A tandem mass spectrometer is used for sensitive and specific detection and quantification.[22]
-
Conclusion
This compound (AcPrCys) is a robust and widely utilized biomarker for assessing exposure to 1-bromopropane, particularly in occupational settings. Its strong correlation with airborne 1-BP levels and the availability of validated analytical methods make it a reliable choice for researchers and industrial hygienists. However, for a comprehensive exposure assessment, especially at very low environmental levels, the concurrent analysis of other biomarkers such as unmetabolized 1-BP or bromide, while considering their respective limitations, can provide valuable complementary information. The choice of biomarker should be guided by the specific research question, the expected exposure levels, and the available analytical resources.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxidative Metabolism of 1-Bromopropane in the Rat (1979) | A. R. Jones | 56 Citations [scispace.com]
- 7. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of inhaled 1-bromopropane vapor on rat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple colorimetric method for the determination of bromide in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s4science.at [s4science.at]
- 20. researchgate.net [researchgate.net]
- 21. Biological monitoring of occupational exposure to 1-bromopropane by means of urinalysis for 1-bromopropane and bromide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Dose-Response Relationship Between 1-Bromopropane Exposure and Urinary N-Acetyl-S-propyl-L-cysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key studies investigating the dose-response relationship between occupational exposure to 1-bromopropane (1-BP) and the urinary excretion of its metabolite, N-Acetyl-S-propyl-L-cysteine (AcPrCys). AcPrCys has been identified as a reliable biomarker for assessing 1-BP exposure.[1][2][3] This document summarizes quantitative data from various workplace settings, details the experimental methodologies employed, and visualizes the metabolic pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the dose-response data from studies conducted in workplaces where 1-BP is used, such as in the manufacturing of foam cushion spray adhesives and in vapor degreasing operations. The data consistently show a positive correlation between the intensity of 1-BP exposure and the concentration of AcPrCys in the urine.[1][3]
| Study Population & Workplace | Exposure Group | 8-12 hour Time-Weighted Average (TWA) 1-BP Exposure (ppm) | Urinary this compound (AcPrCys) Concentration (mg/g creatinine) |
| Foam Cushion Manufacturing | Sprayers (High Exposure) | Geometric Mean: 92.4 | Statistically significant association with exposure |
| Non-Sprayers (Low Exposure) | Geometric Mean: 10.5 | Statistically significant association with exposure | |
| Vapor Degreasing Facilities | Workers Near Degreasers | Geometric Mean: 2.6 | Mean: 1.3 |
| Workers Remote from Degreasers | Geometric Mean: 0.31 | Mean: 0.12 | |
| 1-BP Production Facility | Exposed Workers | Range: 0 - 170.54 | Increased levels directly related to ambient air exposure |
Note: The studies consistently demonstrate that urinary AcPrCys is a sensitive biomarker for 1-BP exposure, even at low levels.[3] The relationship between 1-BP exposure and urinary AcPrCys levels has been found to be statistically significant.[1]
Experimental Protocols
The methodologies outlined below are synthesized from the cited studies to provide a comprehensive overview of how the dose-response relationship between 1-bromopropane exposure and urinary this compound is typically investigated.
Subject Recruitment and Exposure Assessment
-
Participants: Workers occupationally exposed to 1-BP and unexposed control subjects are recruited for these studies.[1]
-
Exposure Monitoring: Personal breathing zone air samples are collected over a full work shift (typically 8-12 hours) to determine the time-weighted average (TWA) concentration of 1-BP.[1][3] This is often achieved using gas chromatography with flame ionization detection (GC-FID) following NIOSH Method 1025.[3]
Urine Sample Collection and Processing
-
Collection: Urine specimens are collected from participants over a specified period, often spanning 48 hours, to capture metabolite excretion during and after the work shift.[1][4] Collections are typically divided into intervals such as 'at work', 'after work but before bedtime', and 'upon awakening'.[1][4]
-
Storage: Urine aliquots are stored at low temperatures (e.g., -70°C) until analysis to ensure the stability of the metabolite.[5]
Analysis of Urinary this compound (AcPrCys)
-
Methodology: The primary analytical method for quantifying AcPrCys in urine is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[4][5] This technique offers high sensitivity and specificity.
-
Sample Preparation: Sample preparation may involve solid-phase extraction (SPE) to isolate the analyte from the urine matrix.[5]
-
Quantification: The concentration of AcPrCys is determined by comparing the sample response to a calibration curve generated from standards of known concentrations. Results are often adjusted for creatinine concentration to account for variations in urine dilution.[1]
Statistical Analysis
-
Correlation: Statistical methods, such as Spearman correlation, are used to assess the association between 1-BP TWA exposure levels and urinary AcPrCys concentrations.[1]
-
Significance: P-values are calculated to determine the statistical significance of the observed relationships.[1]
Visualizations
Metabolic Pathway of 1-Bromopropane to this compound
Caption: Metabolic conversion of 1-BP to urinary AcPrCys.
Experimental Workflow for Dose-Response Assessment
Caption: Workflow for assessing 1-BP dose-response.
References
- 1. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison and evaluation of urinary biomarkers for occupational exposure to spray adhesives containing 1-bromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of N-Acetyl-S-propyl-L-cysteine for 1-Bromopropane Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of N-Acetyl-S-propyl-L-cysteine (NA-S-PC), a major urinary metabolite of 1-bromopropane (1-BP), as a biomarker for assessing exposure to this industrial solvent. In response to increasing health concerns associated with 1-BP, including neurotoxicity and reproductive harm, the need for accurate and reliable biomarkers of exposure is critical.[1][2][3] This document compares the diagnostic accuracy of NA-S-PC with other potential biomarkers, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to 1-Bromopropane and its Biomarkers
1-Bromopropane (also known as n-propyl bromide or nPB) is a solvent used in a variety of industrial applications, including adhesives, degreasing, and dry cleaning.[1][3] Occupational exposure is the primary route of human contact and can occur through inhalation and dermal absorption.[2][4] To monitor and mitigate potential health risks, several biological markers have been investigated. The ideal biomarker should be sensitive, specific, and exhibit a clear dose-response relationship with exposure.
The metabolism of 1-BP involves several pathways, including oxidation via cytochrome P450 enzymes and conjugation with glutathione.[1][4][5] The latter pathway leads to the formation of mercapturic acids, with this compound being a major urinary metabolite.[1][4][6] This makes urinary NA-S-PC a promising candidate for a non-invasive biomarker of 1-BP exposure.
Alternative biomarkers for 1-BP exposure include:
-
Urinary Bromide (Br⁻): Released during the debromination of 1-BP.[1][4]
-
Unmetabolized 1-Bromopropane in Urine: A direct measure of the absorbed compound.[4][7]
-
S-propylcysteine (PrCys) adducts on Globin: Formed by the covalent binding of 1-BP to hemoglobin.[8][9]
This guide will focus on comparing the diagnostic utility of these biomarkers, with a primary emphasis on NA-S-PC.
Comparative Diagnostic Accuracy
Urinary this compound has been shown to be an effective biomarker for 1-BP exposure, particularly in individuals with high levels of exposure.[1][10] Studies have demonstrated a statistically significant association between urinary NA-S-PC concentrations and time-weighted average (TWA) 1-BP exposure levels in the workplace.[1][10][11]
| Biomarker | Matrix | Advantages | Disadvantages | Key Findings |
| This compound (NA-S-PC) | Urine | Non-invasive; Specific metabolite of 1-BP metabolism via glutathione conjugation.[1][4] | May be present in the general population at low levels, raising concerns about specificity at very low exposure levels.[12] | Strong correlation with 1-BP TWA exposure, especially in highly exposed workers.[1][10] Elimination appears to be biphasic.[9] |
| Urinary Bromide (Br⁻) | Urine | Relatively easy and inexpensive to measure. | Non-specific, as bromide is present in some foods and other environmental sources.[12] | Highly correlated with NA-S-PC levels and 1-BP TWA, but with a higher background level.[1][10][11] |
| Unmetabolized 1-Bromopropane | Urine | Direct measure of internal dose. | Shorter biological half-life, making it more suitable for assessing recent exposure. | Urinary levels correlate significantly with individual exposure levels.[7] |
| S-propylcysteine (PrCys) Globin Adducts | Blood | Reflects cumulative exposure over a longer period (lifespan of red blood cells). | Invasive (requires blood sample); More complex analytical methods. | Demonstrates a linear dose response to 1-BP exposure and can be detected in exposed workers.[8][9] |
Experimental Protocols
Quantification of Urinary this compound
A common method for the quantification of NA-S-PC in urine involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1][13]
Sample Preparation:
-
Urine samples are subjected to solid-phase extraction (SPE) using a C18 column.[13]
-
The column is washed with a 40% methanol/60% water solution.[13]
-
The analyte is eluted with acetone.[13]
-
An internal standard, such as deuterated NA-S-PC ([d₇]-AcPrCys), is added to correct for extraction efficiency and matrix effects.[1][13]
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 150 × 2 mm, 3 μm particle size) is typically used.[1]
-
Mobile Phase: A gradient elution is often employed, starting with a high aqueous component (e.g., 85:15 water:methanol with 0.1% acetic acid) and transitioning to a high organic component (e.g., 5:95 water:methanol with 0.1% acetic acid).[1]
-
Detection: Electrospray ionization (ESI) in negative ion mode is used. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the m/z for NA-S-PC (m/z 204) and its internal standard (e.g., m/z 211 for [d₇]-AcPrCys).[1][13]
-
Quantification: Calculations are based on the peak area ratio of the analyte to the internal standard.[1] The limit of detection (LOD) for this method is approximately 0.01 μg/ml, with a limit of quantitation (LOQ) of 0.03 μg/ml.[1] Recoveries are typically in the range of 96-103%.[1]
Visualizing Key Pathways and Workflows
To better understand the processes involved in the use of NA-S-PC as a biomarker, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
References
- 1. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chemtronics.com [chemtronics.com]
- 4. 1-Bromopropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical studies of toxic agents. The metabolism of 1- and 2-bromopropane in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Globin s-propyl cysteine and urinary N-acetyl-S-propylcysteine as internal biomarkers of 1-bromopropane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-S-propyl-L-cysteine and Other Cysteine Adducts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of xenobiotic metabolism is critical for assessing exposure, toxicity, and potential therapeutic interventions. Cysteine adducts, particularly N-acetyl-L-cysteine conjugates (mercapturic acids), are invaluable biomarkers in this regard. This guide provides a detailed comparative analysis of N-Acetyl-S-propyl-L-cysteine (NAP), a key metabolite of compounds like 1,3-dichloropropene and 1-bromopropane, with other significant cysteine adducts. We will delve into their formation, toxicological significance, and the analytical methodologies for their detection, supported by experimental data and visualizations of relevant biological pathways.
Introduction to Cysteine Adducts and the Mercapturic Acid Pathway
Xenobiotics, foreign chemical substances not naturally produced by an organism, undergo a series of metabolic processes to facilitate their elimination. A primary detoxification route is the mercapturic acid pathway. This pathway involves the conjugation of electrophilic xenobiotics or their reactive metabolites with the endogenous antioxidant glutathione (GSH). This initial conjugation is followed by a series of enzymatic modifications, ultimately leading to the formation of a water-soluble N-acetyl-L-cysteine conjugate, or mercapturic acid, which is then excreted in the urine. The urinary concentration of these adducts can serve as a reliable indicator of exposure to the parent compound.
Comparative Overview of Selected Cysteine Adducts
This guide focuses on a comparative analysis of this compound against other well-characterized cysteine adducts, namely N-Acetyl-S-(2-hydroxypropyl)-L-cysteine and N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. These adducts are chosen for their relevance as biomarkers for common industrial and environmental toxicants.
Data Presentation: A Tabular Comparison
The following table summarizes the key characteristics of the selected cysteine adducts, providing a quick reference for their properties and significance.
| Feature | This compound (NAP) | N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA) | N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) |
| Parent Compound(s) | 1,3-Dichloropropene, 1-Bromopropane | Propylene oxide | Acrolein |
| Molecular Formula | C₈H₁₅NO₃S | C₈H₁₅NO₄S | C₈H₁₅NO₄S |
| Molecular Weight | 205.28 g/mol | 221.28 g/mol | 221.28 g/mol |
| Primary Exposure Sources | Agriculture (soil fumigant), industrial solvents | Industrial production of plastics, fumigant | Tobacco smoke, combustion processes, lipid peroxidation |
| Toxicological Significance | Biomarker of exposure to potentially carcinogenic and neurotoxic compounds. | Biomarker of exposure to a probable human carcinogen.[1] | Biomarker of exposure to a highly reactive and toxic aldehyde implicated in various diseases. |
| Urinary Levels (Non-Exposed/General Population) | Generally low or undetectable. | Geometric mean in non-smokers: ~1.1 µg/g creatinine.[2][3] | Geometric mean in non-smokers: ~679.3 pmol/mL. |
| Urinary Levels (Exposed/Smokers) | Correlates with exposure levels in occupationally exposed individuals.[4] | Geometric mean in smokers: ~2.8 µg/g creatinine.[2][3] | Geometric mean in e-cigarette users: 1249 pmol/mL.[5] Significantly higher in traditional smokers.[5] |
Formation and Toxicokinetics
The formation of these cysteine adducts follows the general mercapturic acid pathway. However, the initial conjugation with glutathione and subsequent metabolism can have compound-specific nuances.
-
This compound (NAP): Formed from the reaction of 1,3-dichloropropene or 1-bromopropane with glutathione, followed by the sequential action of γ-glutamyltransferase, dipeptidases, and N-acetyltransferase. The urinary excretion of NAP has been shown to correlate with the airborne concentrations of the parent compounds in exposed workers.[4]
-
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA): This is the major urinary metabolite of propylene oxide. Propylene oxide is a reactive epoxide that readily conjugates with glutathione. Elevated levels of 2-HPMA are indicative of recent exposure to propylene oxide.
-
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA): Acrolein, a highly reactive α,β-unsaturated aldehyde, is detoxified via conjugation with glutathione. The resulting adduct is further metabolized to 3-HPMA. Urinary 3-HPMA is a well-established biomarker for acrolein exposure, with significantly higher levels found in smokers.[6]
Experimental Protocols: Analysis of Cysteine Adducts in Urine
The gold standard for the quantification of urinary cysteine adducts is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of these biomarkers.
General Protocol for HPLC-MS/MS Analysis of Urinary Mercapturic Acids
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
To an aliquot of the supernatant (e.g., 100 µL), add an internal standard solution (typically a stable isotope-labeled version of the analyte).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A mixed-mode or reversed-phase SPE cartridge is commonly used.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC injection.
-
-
HPLC Separation:
-
Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve chromatographic peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and its internal standard (Multiple Reaction Monitoring - MRM). This provides high selectivity and reduces background noise.
-
Quantify the analytes by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.
-
Signaling Pathways and Molecular Mechanisms
The parent compounds of these cysteine adducts are known to exert their toxicity by interacting with various cellular components and modulating key signaling pathways.
Acrolein-Induced Signaling Cascades
Acrolein is a potent electrophile that can react with cellular nucleophiles, leading to oxidative stress and cellular damage. It is known to modulate several critical signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Acrolein can activate MAPK signaling, which is involved in cellular processes like proliferation, differentiation, and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Acrolein has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. This inhibition can impair the immune response and contribute to the toxic effects of acrolein.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Acrolein can also modulate the PI3K/Akt pathway, which is crucial for cell survival and growth.
The following diagram illustrates the general mercapturic acid pathway.
Caption: The mercapturic acid pathway for xenobiotic detoxification.
The following diagram illustrates a general workflow for the analysis of urinary cysteine adducts.
Caption: A typical experimental workflow for analyzing urinary cysteine adducts.
The following diagram illustrates the signaling pathways affected by acrolein.
Caption: Acrolein's impact on key cellular signaling pathways.
Conclusion
This compound and other cysteine adducts are powerful tools for assessing human exposure to a variety of environmental and industrial toxicants. Their analysis, primarily through HPLC-MS/MS, provides sensitive and specific data that can be correlated with exposure levels and potential health risks. Understanding the comparative aspects of these biomarkers, including their formation, toxicokinetics, and the cellular pathways affected by their parent compounds, is essential for researchers in toxicology, drug development, and public health. This guide provides a foundational overview to aid in these research endeavors. Further investigation into the specific signaling perturbations caused by 1,3-dichloropropene and propylene oxide would provide a more complete picture of their mechanisms of toxicity.
References
- 1. epa.gov [epa.gov]
- 2. Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary excretion of the N-acetyl cysteine conjugate of cis-1,3-dichloropropene by exposed individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of exposure in urine of active smokers, non-smokers, and vapers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Acetyl-S-propyl-L-cysteine: A Comprehensive Guide
For researchers and professionals in the pharmaceutical and life sciences sectors, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Acetyl-S-propyl-L-cysteine, ensuring compliance and minimizing risk.
I. Understanding the Compound: Safety and Hazards
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Strict adherence to safety protocols is paramount when handling this compound.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling spills and disposing of waste material.
A. Small Spills (Solid)
-
Secure the Area: Isolate the spill area to prevent cross-contamination.
-
Don PPE: Ensure all required personal protective equipment is worn.
-
Contain the Spill: Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled solid. Avoid generating dust.
-
Transfer to Waste Container: Place the collected material into a clearly labeled, sealed container for chemical waste.
-
Decontaminate the Area: Clean the spill surface by spreading water on the contaminated area and wiping it clean. Dispose of cleaning materials in the same chemical waste container.
-
Dispose of Waste: Dispose of the waste container according to local and regional authority requirements for chemical waste[2].
B. Large Spills (Solid)
-
Evacuate and Ventilate: If a large amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don Full PPE: Wear appropriate PPE, which may include a higher level of respiratory protection.
-
Containment: Use a shovel to carefully transfer the material into a designated and labeled chemical waste container[2]. Minimize dust generation during this process.
-
Surface Decontamination: After removing the bulk of the material, decontaminate the area by spreading water and allowing it to be collected through a sanitary system if permissible by local regulations[2].
-
Final Disposal: Ensure the waste container is properly sealed and disposed of through a licensed professional waste disposal service[3].
C. Disposal of Unused or Waste this compound
-
Containerization: Keep the chemical in its original or a suitable, closed, and properly labeled container for disposal[4].
-
Professional Disposal: Contact a licensed professional waste disposal service to handle the disposal of this material[3]. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities[3].
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow it to be released into the environment[3].
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling N-Acetyl-S-propyl-L-cysteine
Essential Safety and Handling Guide for N-Acetyl-S-propyl-L-cysteine
This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. While specific PPE requirements for this compound are not fully detailed in available safety data sheets, the following recommendations are based on GHS hazard statements for the compound and general guidance for handling similar chemicals.[1][2][3]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye irritation or serious eye damage.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] | To prevent skin irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] | To prevent respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Handle in a well-ventilated area.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][3]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[2]
Storage Conditions:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal:
-
Unused Material: Dispose of unused this compound as chemical waste through a licensed professional waste disposal service.
-
Contaminated Packaging: Handle contaminated containers as the product itself. Do not mix with other waste.
-
Environmental Precautions: Do not let the product enter drains.[4]
Emergency Procedures
In the event of exposure or spillage, follow these emergency procedures immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
Spill: Evacuate the danger area. Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety procedures for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
